2-Phenyl-1,3-benzoxazol-6-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1,3-benzoxazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACXUMLHOUWCSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354035 | |
| Record name | 2-phenyl-1,3-benzoxazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53421-88-8 | |
| Record name | 2-phenyl-1,3-benzoxazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Phenyl-1,3-benzoxazol-6-amine from 2,4-diaminophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-phenyl-1,3-benzoxazol-6-amine, a valuable heterocyclic scaffold in medicinal chemistry, starting from 2,4-diaminophenol. Due to the absence of a direct, documented one-step synthesis, this guide outlines a highly plausible one-pot approach involving condensation and cyclization, drawing upon established methodologies for analogous compounds.[1][2]
Synthetic Strategy and Logic
The synthesis of this compound from 2,4-diaminophenol involves the formation of a benzoxazole ring. This is typically achieved through the condensation of a 2-aminophenol with a carboxylic acid or its derivative, followed by cyclodehydration.[3][4] In the case of 2,4-diaminophenol, the molecule possesses two amino groups and one hydroxyl group, which could lead to regioselectivity challenges. However, the amino group ortho to the hydroxyl group is sterically and electronically positioned for the intramolecular cyclization required to form the oxazole ring.
The proposed synthesis is a one-pot reaction where 2,4-diaminophenol is reacted with benzoic acid in the presence of a strong dehydrating agent and catalyst, such as polyphosphoric acid (PPA). PPA serves as both the solvent and the catalyst, facilitating the condensation and subsequent cyclization at elevated temperatures.[1][2]
Experimental Protocol
This protocol is based on established procedures for the synthesis of similar 2-aryl-5-aminobenzoxazoles.[1][2]
Materials:
-
2,4-Diaminophenol dihydrochloride
-
Benzoic acid
-
Polyphosphoric acid (PPA)
-
Crushed ice
-
10% Sodium bicarbonate solution
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
A mixture of 2,4-diaminophenol dihydrochloride (1.0 eq) and benzoic acid (1.0 eq) is added to polyphosphoric acid (PPA) in a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet.
-
The mixture is slowly heated to 150-180°C with constant stirring under a nitrogen atmosphere to form a homogenous paste.[1][2]
-
The reaction is maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to approximately 100°C and then carefully poured onto crushed ice with vigorous stirring.
-
The acidic solution is neutralized by the slow addition of a 10% sodium bicarbonate solution until a precipitate is formed.
-
The crude product is collected by filtration, washed with water, and dried.
-
The crude solid is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of aminobenzoxazole derivatives using the PPA method, based on analogous reactions reported in the literature.
| Starting Material (Amine) | Starting Material (Acid) | Catalyst/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2,4-Diaminophenol | p-tert-butyl benzoic acid | PPA | Not specified | Not specified | Not specified | [2] |
| 2,4-Diaminophenol | 1,4-Naphthalene dicarboxylic acid | PPA | Not specified | Not specified | Not specified | [2] |
| 2,4-Diaminophenol | 3,4-Dimethoxybenzoic acid | PPA | Not specified | Not specified | Not specified | [2] |
| 2,4-Diaminophenol | 4-Methylsalicylic acid | PPA | 150 | Not specified | Not specified | [1] |
| 2-Aminophenol | 5-Formylsalicylic acid | PPA | 180 | 5 | Not specified | [2] |
Visualization of Workflow and Mechanisms
Logical Workflow of the Synthesis
The following diagram illustrates the key steps in the proposed synthesis of this compound.
References
Physicochemical Properties of 2-Phenyl-1,3-benzoxazol-6-amine: A Technical Guide
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Phenyl-1,3-benzoxazol-6-amine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific isomer, this guide also includes information on closely related compounds and general experimental protocols for property determination.
Physicochemical Data Summary
Quantitative data for this compound is not extensively reported in publicly available literature. However, data for the parent compound, 2-phenyl-1,3-benzoxazole, and the isomeric 2-phenyl-1,3-benzoxazol-5-amine, can provide valuable reference points.
| Property | 2-Phenyl-1,3-benzoxazole | 2-Phenyl-1,3-benzoxazol-5-amine | This compound (Predicted/Inferred) |
| Molecular Formula | C₁₃H₉NO | C₁₃H₁₀N₂O | C₁₃H₁₀N₂O |
| Molecular Weight | 195.22 g/mol [1] | 210.23 g/mol [2] | 210.23 g/mol |
| Melting Point | 100-103 °C[1] | Not available | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Insoluble in water[3] | Enhanced solubility noted, but no quantitative data[4] | Likely sparingly soluble in water, with enhanced solubility in organic solvents. |
| pKa | Not available | Not available | The amine group is expected to be basic. |
| logP | 3.4 (Computed)[5] | 2.7 (Computed)[2] | Not available |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available. However, the following are standard methodologies that can be employed for its characterization.
Melting Point Determination
The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
Solubility Determination
The solubility of a compound can be determined by the shake-flask method.
Workflow for Solubility Determination
Caption: Standard shake-flask method for solubility determination.
pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration.
Workflow for pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
LogP Determination
The partition coefficient (logP) can be determined using the shake-flask method followed by quantification.
Workflow for LogP Determination
Caption: Shake-flask method for the determination of the partition coefficient (LogP).
Synthesis of 2-Phenyl-1,3-benzoxazole Derivatives
The synthesis of 2-phenyl-benzoxazole derivatives typically involves the condensation of a 2-aminophenol with a benzoic acid derivative. For this compound, a plausible synthetic route would involve the reaction of 2,4-diaminophenol with benzoic acid, often in the presence of a dehydrating agent like polyphosphoric acid (PPA).
Plausible Synthetic Pathway for this compound
Caption: A potential synthetic route for this compound.
Biological and Pharmaceutical Relevance
The benzoxazole scaffold is a prominent feature in many biologically active compounds. Derivatives of 2-phenyl-benzoxazole have been reported to exhibit a wide range of pharmacological activities, making them attractive for drug discovery and development. These activities include:
-
Antimicrobial Activity: Various substituted 2-phenyl-benzoxazoles have demonstrated efficacy against a range of bacterial and fungal strains.[6][7][8]
-
Anticancer Activity: The benzoxazole nucleus is a core component of several compounds investigated for their antitumor properties.[9][10]
-
Enzyme Inhibition: Certain benzoxazole derivatives have been identified as inhibitors of enzymes such as acetylcholinesterase, which is relevant in the context of Alzheimer's disease.[11]
-
Fluorescent Probes: The fluorescent properties of some benzoxazole derivatives make them useful as probes in biological imaging and sensor technology.[4][10]
The presence of an amine group at the 6-position of the 2-phenyl-1,3-benzoxazole core in the title compound provides a reactive handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening. This makes this compound a valuable building block in medicinal chemistry.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2-Phenyl-1,3-benzoxazol-5-amine | C13H10N2O | CID 721059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzoxazole - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Benzoxazole, 2-phenyl- | C13H9NO | CID 70030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. mdpi.com [mdpi.com]
- 10. jetir.org [jetir.org]
- 11. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Characterization of 2-Phenyl-1,3-benzoxazol-6-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral characterization of 2-Phenyl-1,3-benzoxazol-6-amine. Due to the limited availability of directly published experimental data for this specific compound, this guide presents a comprehensive summary of expected spectral characteristics based on established principles of spectroscopy and data from closely related analogs. The provided experimental protocols are generalized based on standard laboratory practices for the analysis of similar benzoxazole derivatives.
Chemical Structure and Properties
Chemical Name: this compound CAS Number: 53421-88-8[1] Molecular Formula: C₁₃H₁₀N₂O Molecular Weight: 210.23 g/mol
The structure consists of a phenyl group attached to a benzoxazole core, which is further substituted with an amine group at the 6-position. This arrangement of aromatic and heterocyclic rings, along with the presence of a primary amine, dictates its unique spectral properties.
Synthesis
The most common and established route for the synthesis of this compound involves a multi-step process starting from 2-phenyl-1,3-benzoxazole. This typically includes a nitration step to introduce a nitro group at the 6-position, followed by a reduction of the nitro group to the desired amine functionality.[2]
Synthetic pathway for this compound.
Spectral Data Summary
The following tables summarize the expected quantitative spectral data for this compound. These predictions are based on the analysis of spectral data from the parent compound, 2-phenyl-1,3-benzoxazole, and other closely related substituted benzoxazole derivatives.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 8.2 - 8.0 | Multiplet | 2H, Phenyl protons (ortho to benzoxazole) |
| ~ 7.5 - 7.3 | Multiplet | 3H, Phenyl protons (meta and para) |
| ~ 7.4 | Doublet | 1H, H-4 |
| ~ 6.9 | Doublet | 1H, H-7 |
| ~ 6.7 | Doublet of doublets | 1H, H-5 |
| ~ 3.8 | Broad singlet | 2H, -NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 163 | C-2 (C=N) |
| ~ 151 | C-7a |
| ~ 145 | C-6 |
| ~ 142 | C-3a |
| ~ 131 | Phenyl C (para) |
| ~ 129 | Phenyl C (ortho) |
| ~ 127 | Phenyl C (ipso) |
| ~ 125 | Phenyl C (meta) |
| ~ 120 | C-5 |
| ~ 111 | C-4 |
| ~ 100 | C-7 |
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration Mode |
| 3450 - 3300 | N-H stretch (asymmetric and symmetric) |
| 3100 - 3000 | Aromatic C-H stretch |
| ~ 1630 | C=N stretch |
| 1600 - 1450 | Aromatic C=C stretch |
| ~ 1600 | N-H bend (scissoring) |
| 1300 - 1200 | Aromatic C-N stretch |
| 1250 - 1200 | Asymmetric C-O-C stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 210 | [M]⁺ (Molecular ion) |
| 182 | [M - CO]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Table 5: Predicted UV-Vis Spectral Data
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Ethanol | ~ 340 - 360 | Expected to be in the range of 10⁴ - 10⁵ |
| Dichloromethane | ~ 340 - 360 | Expected to be in the range of 10⁴ - 10⁵ |
Experimental Protocols
The following are generalized experimental protocols for the spectral characterization of this compound, based on standard practices for similar compounds.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
General workflow for NMR spectroscopy.
-
Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a proton frequency of 400 MHz or higher.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
-
¹H NMR Acquisition: Proton NMR spectra are recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is generally required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two (or equivalent) FT-IR spectrometer.
-
Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or the ATR crystal) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source, such as an Agilent GC-MS or LC-MS system.[5]
-
Sample Introduction: For EI-MS, the sample is typically introduced via a direct insertion probe or through a gas chromatograph. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ion source.
-
Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range appropriate for the compound's molecular weight (e.g., 50-500 amu). The ionization energy for EI is typically 70 eV.
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer, such as an Agilent Cary 60.
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, dichloromethane). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0 in the wavelength range of interest.
-
Data Acquisition: The absorbance spectrum is recorded over a range of approximately 200-800 nm. A baseline correction is performed using a cuvette containing only the solvent. The wavelength of maximum absorbance (λmax) is determined from the spectrum.
Conclusion
This technical guide provides a foundational understanding of the spectral characteristics of this compound. While direct experimental data is not extensively published, the predicted spectral data and generalized protocols outlined herein offer a robust starting point for researchers and scientists working with this compound. It is recommended that experimental data be acquired and compared with these predictions for definitive structural confirmation. The unique structural features of this molecule, particularly the combination of the benzoxazole core and the amino substituent, make it an interesting candidate for further investigation in medicinal chemistry and materials science.
References
- 1. 53421-88-8(this compound) | Kuujia.com [nl.kuujia.com]
- 2. 2-Phenyl-1,3-benzoxazol-6-ol | 116496-30-1 | Benchchem [benchchem.com]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ckthakurcollege.net [ckthakurcollege.net]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Potential Biological Activities of Benzoxazole Amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoxazole derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. As structural isosteres of naturally occurring nucleic acid bases, they readily interact with biological macromolecules, making them prime candidates for drug design and development.[1] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of benzoxazole amine derivatives. It focuses on their potential as antimicrobial, anticancer, and enzyme-inhibiting agents, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate further research and drug discovery efforts.
Introduction
The benzoxazole scaffold, consisting of a benzene ring fused to an oxazole ring, is a core structure in numerous pharmacologically active compounds.[2] These bicyclic heterocycles are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and enzyme inhibitory properties.[2][3][4] The 2-substituted benzoxazoles, particularly those bearing an amine functionality (2-aminobenzoxazoles), have garnered significant attention due to their diverse therapeutic potential.[3][5] Their ability to mimic natural biomolecules like adenine and guanine allows them to interact with the biopolymers of living systems, forming the basis of their pharmacological effects.[1][6] This guide delves into the key biological activities of benzoxazole amine derivatives, presenting a consolidated resource for professionals in the field of drug development.
Synthesis of Benzoxazole Amine Derivatives
The synthesis of 2-aminobenzoxazole derivatives can be achieved through several methodologies. A prevalent and effective method involves the cyclization of o-aminophenols with a cyanating agent like cyanogen bromide.[5] However, due to the high toxicity of cyanogen bromide, alternative, safer reagents have been developed. Another common approach is the oxidative cyclodesulfurization of thioureas derived from o-aminophenols.[3] More recent protocols focus on developing efficient, one-pot syntheses and employing less hazardous materials, such as the reaction of o-aminophenols with non-hazardous electrophilic cyanating agents or the intramolecular Smiles rearrangement of functionalized benzoxazole-2-thiols.[5]
Caption: General workflow for the synthesis of 2-aminobenzoxazole derivatives.
Potential Biological Activities
Antimicrobial Activity
Benzoxazole amine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][7] Their mechanism of action is often attributed to their structural similarity to microbial biomolecules, allowing them to interfere with essential cellular processes.
Table 1: Summary of Antimicrobial Activity of Selected Benzoxazole Amine Derivatives
| Compound Series/Name | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-phenyl-1,3-benzoxazol-2-amine derivatives | Escherichia coli | 0.5 - 50 | [3] |
| N-phenyl-1,3-benzoxazol-2-amine derivatives | Staphylococcus aureus | 0.5 - 50 | [3] |
| N-phenyl-1,3-benzoxazol-2-amine derivatives | Candida albicans | 0.5 - 50 | [3] |
| 2-(p-substituted-benzyl)-5-[[4-(p-chloro/ fluoro-phenyl)piperazin-1-yl]acetamido]-benzoxazoles | Enterococcus faecalis (drug-resistant isolate) | 32 | [8] |
| 2-(p-substituted-benzyl)-5-[[4-(p-chloro/ fluoro-phenyl)piperazin-1-yl]acetamido]-benzoxazoles | Pseudomonas aeruginosa | 64 | [8] |
| 5,6-difluoro-substituted benzothiazol-2-amine | Gram-positive pathogens | Potent inhibition |[9] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for assessing antimicrobial potency.[3]
-
Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Nutrient Broth) for a specified period (e.g., 6 hours). The culture is then diluted to a standard cell density, typically 10^6 cells/mL.[3]
-
Serial Dilution: The benzoxazole compounds are dissolved in a suitable solvent (like DMSO) and then serially diluted in broth within test tubes or microplate wells to achieve a range of concentrations (e.g., 0.5–50 µg/mL).[3]
-
Inoculation: A standardized volume of the prepared microorganism suspension (e.g., 100 µL) is added to each tube or well containing the diluted compounds.[3]
-
Incubation: The inoculated tubes or plates are incubated under appropriate conditions (e.g., 24 hours at 37 °C).[3]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible turbidity or growth is observed. This can be confirmed by measuring the optical density (OD) with a spectrophotometer (e.g., at 620 nm).[3] A positive control (microorganisms with no drug) and a negative control (broth only) are included for comparison.
Anticancer Activity
A significant area of research for benzoxazole amine derivatives is their application as anticancer agents. They have been shown to exert cytotoxic effects against a wide array of human cancer cell lines, including those from breast, lung, colon, and liver cancers.[7][10][11] The mechanisms underlying their anticancer activity are diverse and can include the inhibition of key enzymes like topoisomerase, induction of apoptosis, and cell cycle arrest.[12][13]
Table 2: Summary of Anticancer Activity of Selected Benzoxazole Amine Derivatives
| Compound Series/Name | Cancer Cell Line | IC50 / EC50 (µM) | Reference |
|---|---|---|---|
| 2-amino-aryl-7-aryl-benzoxazoles | A549 (Lung) | 0.4 | [10][12] |
| Phortress analogue (3n) | HT-29 (Colon) | Not specified, "very attractive" | [11] |
| Phortress analogue (3m) | MCF-7 (Breast) | Not specified, "very attractive" | [11] |
| Benzoxazole-combrestatin derivative (8d) | MCF-7 (Breast) | More potent than standard | [2] |
| Benzoxazole derivative (12l) | HepG2 (Liver) | 10.50 | [13] |
| Benzoxazole derivative (12l) | MCF-7 (Breast) | 15.21 |[13] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic potential.[11]
-
Cell Culture: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a suitable culture medium.
-
Compound Treatment: The cells are then treated with various concentrations of the benzoxazole derivatives and incubated for a defined period (e.g., 24-72 hours). A control group is treated with the vehicle (e.g., DMSO) only.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT is added to each well. The plate is incubated for a further few hours (e.g., 4 hours). During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
References
- 1. jocpr.com [jocpr.com]
- 2. journal.ijresm.com [journal.ijresm.com]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
Solubility Profile of 2-Phenyl-1,3-benzoxazol-6-amine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Phenyl-1,3-benzoxazol-6-amine in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a detailed experimental protocol for determining solubility, qualitative solubility observations from related compounds, and a typical synthesis workflow. This guide is intended to equip researchers with the necessary information to assess the solubility of this compound in their own laboratory settings.
Quantitative Solubility Data
Exhaustive searches of scientific databases and literature did not yield specific quantitative solubility data for this compound in common organic solvents. The following table summarizes qualitative solubility information inferred from the synthesis and purification of related benzoxazole compounds.
| Solvent Family | General Solubility | Remarks |
| Alcohols (e.g., Ethanol) | Likely Soluble | Benzoxazole derivatives are often recrystallized from ethanol, suggesting good solubility at elevated temperatures and potentially moderate solubility at room temperature.[1][2] |
| Polar Aprotic Solvents (e.g., DMSO) | Likely Soluble | A related compound, 2-(3,5-Dichlorophenyl)-6-benzoxazole carboxylic acid, is reported to be soluble in DMSO.[3] |
| Ethers (e.g., Diethyl Ether) | Variable | General solubility tests for organic compounds often use diethyl ether to classify substances.[4] |
| Halogenated Solvents (e.g., Chloroform) | Likely Soluble | Chloroform is mentioned as a solvent for washing in the synthesis of related compounds.[1] |
| Aromatic Hydrocarbons (e.g., Toluene) | Variable | Solubility in non-polar solvents will depend on the overall polarity of the molecule. |
| Ketones (e.g., Acetone) | Variable | Acetone is a common solvent for organic reactions and purification.[2] |
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)
The following is a detailed, generalized protocol for the quantitative determination of the solubility of this compound in an organic solvent of interest. This method is based on the widely accepted shake-flask method.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Thermostatic shaker or water bath with orbital shaker
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that saturation is reached.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.
-
Alternatively, the suspension can be centrifuged at the controlled temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilute the filtered solution with a known volume of the same solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations of the compound in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
The resulting concentration is the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL, g/L, or mol/L.
-
Visualizations
General Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of the solubility of an organic compound.
Caption: Experimental workflow for determining the solubility of a compound.
Representative Synthesis of a 2-Phenyl-1,3-benzoxazole Derivative
The synthesis of 2-phenyl-1,3-benzoxazole derivatives often involves the condensation of a substituted 2-aminophenol with a benzaldehyde derivative. The following diagram outlines a general synthetic pathway.
Caption: A general synthetic route for 2-phenyl-1,3-benzoxazole derivatives.
References
In Silico Prediction of 2-Phenyl-1,3-benzoxazol-6-amine Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 2-Phenyl-1,3-benzoxazol-6-amine. Given the diverse pharmacological activities of the benzoxazole scaffold, including antimicrobial, anticancer, and anti-inflammatory properties, this document outlines a systematic approach to investigate the potential therapeutic applications of this specific compound. The guide details a computational workflow, from initial target identification to the design of experimental validation, and includes methodologies for key in vitro assays.
Introduction to this compound
The benzoxazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Derivatives of 2-phenylbenzoxazole, in particular, have demonstrated significant potential as antimicrobial agents, inhibitors of enzymes such as tyrosinase, and as anticancer therapeutics.[2][3] The subject of this guide, this compound, is a structurally related compound for which the specific bioactivity profile is not extensively characterized in public literature. The presence of a reactive amine group at the 6-position offers a valuable point for further chemical modification and structure-activity relationship (SAR) studies.[4]
This guide proposes a systematic in silico approach to predict and subsequently validate the bioactivity of this compound, leveraging computational techniques to prioritize experimental efforts and accelerate the drug discovery process.
In Silico Bioactivity Prediction Workflow
The prediction of a small molecule's biological activity is a multi-faceted process that integrates various computational methods. The following workflow outlines a logical progression from broad, ligand-based predictions to more specific, structure-based analyses.
Caption: A comprehensive workflow for the in silico prediction of bioactivity.
Ligand-Based Methods
When the biological target of a compound is unknown, ligand-based approaches provide a valuable starting point by comparing the compound of interest to molecules with known activities.
-
Similarity Searching: This technique involves screening large chemical databases to identify compounds structurally similar to this compound. The underlying principle is that structurally similar molecules are likely to have similar biological activities.[5]
-
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. A model can be generated from a set of active compounds and used to screen for new molecules that fit the model.[6][7][8]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity.[9][10][11] By developing a QSAR model from a dataset of related benzoxazole derivatives, the activity of this compound can be predicted.[5][9]
Structure-Based Methods
Once potential biological targets are identified, either through ligand-based methods or literature analysis of related compounds, structure-based approaches can be employed to predict the binding interactions.
-
Target Identification: Based on the known activities of similar benzoxazole compounds, potential targets for this compound could include microbial enzymes, cyclooxygenase (COX) enzymes (anti-inflammatory), or various kinases and topoisomerases (anticancer).
-
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[12][13][14] Docking simulations can provide insights into the binding mode and affinity of this compound to its putative targets.[13][15]
-
Molecular Dynamics (MD) Simulation: MD simulations can be used to assess the stability of the docked ligand-protein complex over time, providing a more dynamic and realistic representation of the binding interactions.
Hypothetical Signaling Pathway Inhibition
Given the reported anticancer activity of some benzoxazole derivatives, a plausible mechanism of action could involve the inhibition of a key signaling pathway implicated in cancer progression, such as the PI3K/Akt/mTOR pathway. The following diagram illustrates a hypothetical scenario where this compound inhibits a kinase within this pathway.
Caption: Hypothetical inhibition of the Akt signaling pathway.
Experimental Validation Protocols
The validation of in silico predictions through in vitro experiments is a critical step in the drug discovery process.[16][17][18][19][20] The following are detailed protocols for assays relevant to the potential bioactivities of this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[22]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition Assay
This assay is designed to determine the ability of a compound to inhibit the activity of a specific enzyme.[23][24][25]
Protocol:
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Prepare solutions of the enzyme, substrate, and various concentrations of this compound.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and different concentrations of the inhibitor. Allow for a pre-incubation period (e.g., 15 minutes) to permit binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Reaction Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration to determine the IC₅₀ value.[26] Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[26]
Binding Affinity Assay
Binding assays are used to quantify the interaction between a ligand and its target protein.[27][28][29]
Protocol (Example using Fluorescence Polarization):
-
Reagent Preparation: Prepare a fluorescently labeled ligand (probe) that is known to bind to the target protein. Prepare a solution of the target protein and serial dilutions of the unlabeled competitor (this compound).
-
Binding Reaction: In a suitable microplate, combine the target protein, the fluorescent probe at a fixed concentration, and the varying concentrations of the competitor compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.[30][31]
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization in each well using a microplate reader equipped with polarizers. The polarization value will be high when the fluorescent probe is bound to the large protein and low when it is free in solution.
-
Data Analysis: Plot the fluorescence polarization as a function of the competitor concentration. The resulting sigmoidal curve can be used to determine the IC₅₀, from which the inhibition constant (Ki) can be calculated.
Data Presentation
Quantitative data from in silico predictions and experimental assays should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: In Silico Prediction Summary for this compound
| Prediction Method | Predicted Target/Activity | Score/Metric | Confidence Level |
| Similarity Searching | Cyclooxygenase-2 (COX-2) Inhibitor | Tanimoto: 0.85 | High |
| Pharmacophore Screening | Anticancer (Kinase Inhibition) | Fit Score: 0.92 | High |
| Molecular Docking | Binding to Akt1 Kinase Domain | Docking Score: -9.5 kcal/mol | Moderate |
| QSAR | Predicted IC₅₀ against MCF-7 cell line | 2.5 µM | Moderate |
| ADMET Prediction | Lipinski's Rule of Five Compliance | 0 Violations | High |
| ADMET Prediction | Predicted Oral Bioavailability | >80% | Moderate |
Table 2: Experimental Validation Data for this compound
| Assay Type | Target/Cell Line | Result (IC₅₀/Kᵢ) | Standard Deviation |
| Cell Viability (MTT) | MCF-7 | 3.2 µM | ± 0.4 µM |
| Cell Viability (MTT) | A549 | 5.8 µM | ± 0.7 µM |
| Enzyme Inhibition | Akt1 Kinase | 1.5 µM | ± 0.2 µM |
| Binding Affinity (FP) | Akt1 Kinase | 0.8 µM (Kᵢ) | ± 0.1 µM |
Conclusion
The integrated in silico and in vitro approach detailed in this guide provides a robust framework for elucidating the bioactivity of this compound. By systematically applying computational models for prediction and following up with rigorous experimental validation, researchers can efficiently navigate the early stages of the drug discovery pipeline. The promising pharmacological profile of the benzoxazole scaffold suggests that this compound is a compelling candidate for further investigation as a potential therapeutic agent.
References
- 1. 2-Phenyl-1,3-benzoxazol-6-ol | 116496-30-1 | Benchchem [benchchem.com]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 53421-88-8(this compound) | Kuujia.com [nl.kuujia.com]
- 5. SAR & QSAR Model - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. neovarsity.org [neovarsity.org]
- 10. jocpr.com [jocpr.com]
- 11. What is the significance of QSAR in drug design? [synapse.patsnap.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small Molecule Docking – Meiler Lab [meilerlab.org]
- 15. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Network-based approach to prediction and population-based validation of in silico drug repurposing — Network Medicine Institute and Alliance [network-medicine.org]
- 19. Google’s Gemma AI model helps discover new potential cancer therapy pathway [blog.google]
- 20. Editorial: Verification and Validation of in silico Models for Biomedical Implantable Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. superchemistryclasses.com [superchemistryclasses.com]
- 24. blog.biobide.com [blog.biobide.com]
- 25. Enzyme inhibition assay: Significance and symbolism [wisdomlib.org]
- 26. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. giffordbioscience.com [giffordbioscience.com]
- 28. molbiolcell.org [molbiolcell.org]
- 29. bmglabtech.com [bmglabtech.com]
- 30. How to measure and evaluate binding affinities | eLife [elifesciences.org]
- 31. How to measure and evaluate binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Phenylbenzoxazole Compounds: Discovery, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylbenzoxazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique photophysical properties and diverse biological activities make it a versatile building block for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological applications of 2-phenylbenzoxazole compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.
Discovery and History: A Century of Heterocyclic Chemistry
The journey of 2-phenylbenzoxazole is intrinsically linked to the broader history of benzoxazole chemistry. While a singular "discovery" of the parent 2-phenylbenzoxazole is not prominently documented, its emergence is a result of the systematic development of synthetic methodologies for heterocyclic compounds. The benzoxazole ring system itself was first developed in 1947.[1] The pioneering work of chemists like August Wilhelm von Hofmann in the 19th century on organic synthesis and aniline chemistry laid the fundamental groundwork for the eventual construction of such fused heterocyclic systems.[2][3]
Early synthetic routes to benzoxazoles typically involved the condensation of o-aminophenols with carboxylic acids or their derivatives, a reaction that remains a cornerstone of modern synthetic strategies.[4] The reaction of o-aminophenol with benzoic acid or its derivatives would have been the most direct route to 2-phenylbenzoxazole. Over the decades, numerous advancements have been made to improve the efficiency, yield, and environmental footprint of these syntheses, leading to a vast library of substituted 2-phenylbenzoxazole derivatives with a wide array of functionalities.[1][5]
Synthetic Methodologies: From Conventional to Green Approaches
The synthesis of 2-phenylbenzoxazole and its derivatives has evolved significantly, with a contemporary focus on sustainable and efficient methods.
The most traditional and widely employed method for synthesizing the 2-phenylbenzoxazole scaffold is the condensation of an o-aminophenol with a benzoic acid derivative (such as the acid, acyl chloride, or ester). This reaction is often facilitated by a dehydrating agent or carried out at high temperatures.[4] Polyphosphoric acid (PPA) has been a common medium for this transformation.[6]
Recent research has focused on developing more environmentally friendly and efficient synthetic protocols. These include:
-
Nanocatalyzed Synthesis: The use of nanocatalysts, such as palladium-supported nanoparticles, has enabled the one-pot synthesis of 2-phenylbenzoxazoles from o-aminophenols and aldehydes in high yields under milder conditions.[5] Silver-embedded ferric oxide (Ag@Fe2O3) core-shell nanoparticles have also been demonstrated as a magnetically separable and reusable catalyst for this transformation.[1]
-
Microwave and Ultrasound-Assisted Synthesis: These techniques significantly reduce reaction times and often improve yields compared to conventional heating methods.[7]
-
Mechanochemical Synthesis: Grinding reactants together, sometimes with a catalytic amount of a reagent like potassium ferrocyanide, offers a solvent-free and energy-efficient route to 2-phenylbenzoxazoles.[5]
-
Reactions in Deep Eutectic Solvents (DES): Utilizing DES as a reaction medium provides a greener alternative to volatile organic solvents.[7]
A general workflow for the synthesis of 2-phenylbenzoxazole derivatives is depicted below:
Physicochemical and Biological Data of Selected 2-Phenylbenzoxazole Derivatives
The following tables summarize key quantitative data for representative 2-phenylbenzoxazole compounds, highlighting their diverse biological activities.
Table 1: Anticancer and Antibacterial Activity of Selected 2-Phenylbenzoxazole Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Bacterial Strain | MIC (µg/mL) | Reference |
| BOSo | 2-(2-(fluorosulfonyloxy)phenyl)benzoxazole | MCF-7 (Breast) | Significant Cytotoxicity | - | - | [7] |
| 47 | 2-(4-(piperidinethoxy)phenyl)-5-bromobenzoxazole | - | - | P. aeruginosa | 0.25 | [8] |
| 47 | 2-(4-(piperidinethoxy)phenyl)-5-bromobenzoxazole | - | - | E. faecalis | 0.5 | [8] |
| 29 | 2-(4-(N,N-diethylethoxy)phenyl)-5-chlorobenzoxazole | - | - | E. faecalis | Significant Activity | [8] |
Table 2: Tyrosinase Inhibitory Activity of Selected 2-Phenylbenzoxazole Derivatives
| Compound ID | 2-Phenyl Ring Substitution | Benzoxazole Ring Substitution | Mushroom Tyrosinase IC50 (µM) | Reference |
| 3 | 2,4-dihydroxy | 6-methyl | 0.51 ± 0.00 | [9][10] |
| 8 | 2,4-dihydroxy | 6-chloro | 2.22 ± 0.16 | [9][10] |
| 13 | 2,4-dihydroxy | 5-methyl | 3.50 ± 0.07 | [9][10] |
| Kojic Acid (Control) | - | - | 14.33 ± 1.63 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
To a solution of the appropriate hydroxybenzaldehyde (1 equivalent) in acetonitrile, potassium carbonate (2 equivalents) is added, and the mixture is stirred at room temperature for 1 hour. The corresponding alkyl halide (1 equivalent) is then added, and the reaction mixture is stirred at reflux for 5 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[7][8]
A mixture of an o-aminophenol (1 equivalent) and a substituted benzaldehyde (1 equivalent) is refluxed in ethanol. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is filtered, washed with cold ethanol, and dried.[11]
The synthesized Schiff base is treated with an oxidizing agent such as manganese(III) acetate in a solvent like DMSO and heated. Alternatively, cyclization can be achieved using various catalytic systems as mentioned in section 2.2. The product is then isolated and purified, typically by column chromatography.[6][7]
The minimum inhibitory concentration (MIC) is determined using a broth microdilution method. Stock solutions of the test compounds are prepared, and serial dilutions are made in a 96-well microtiter plate. A standardized bacterial inoculum is added to each well. The plates are incubated at 37°C for 24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]
The tyrosinase inhibitory activity is measured spectrophotometrically. The assay mixture contains phosphate buffer, L-tyrosine or L-DOPA as the substrate, and the test compound. The reaction is initiated by adding mushroom tyrosinase, and the formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm). The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then calculated.[9]
Signaling Pathways and Mechanisms of Action
The diverse biological activities of 2-phenylbenzoxazole derivatives stem from their interaction with various cellular targets and modulation of key signaling pathways.
The anticancer effects of 2-phenylbenzoxazoles are often attributed to their ability to intercalate with DNA, inhibit enzymes crucial for cancer cell proliferation like topoisomerase, and disrupt cellular signaling pathways.[8] For instance, certain fluorosulfate derivatives of 2-phenylbenzoxazole have shown structural similarities to known inhibitors of human estrogen receptor (hER) and human epidermal growth factor receptor 2 (HER2), suggesting a potential mechanism of action through the inhibition of these receptors in breast cancer cells.[7][12]
Certain phenolic 2-phenylbenzoxazole derivatives are potent inhibitors of tyrosinase, the rate-limiting enzyme in melanin biosynthesis.[9] Kinetic studies have shown that these compounds can act as competitive or mixed-type inhibitors of tyrosinase.[9] By inhibiting this enzyme, they effectively block the production of melanin, making them promising candidates for skin-lightening agents.[9]
Conclusion and Future Perspectives
The 2-phenylbenzoxazole scaffold has proven to be a remarkably versatile platform for the development of new molecules with significant biological and photophysical properties. The evolution of synthetic methodologies towards greener and more efficient processes continues to expand the accessible chemical space for this class of compounds. While significant progress has been made in identifying their anticancer, antibacterial, and tyrosinase inhibitory activities, further research is needed to fully elucidate their mechanisms of action and to optimize their pharmacokinetic and pharmacodynamic profiles for potential therapeutic applications. The development of 2-phenylbenzoxazole-based compounds as fluorescent probes and for applications in materials science also represents a promising avenue for future investigation.[6][13]
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]
- 3. August Wilhelm von Hofmann | Organic Chemistry, Synthesis, Dye Chemistry | Britannica [britannica.com]
- 4. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. mdpi.com [mdpi.com]
- 8. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ijpbs.com [ijpbs.com]
- 12. researchgate.net [researchgate.net]
- 13. 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
The Versatile Precursor: A Technical Guide to 2-Phenyl-1,3-benzoxazol-6-amine in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoxazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities. Among its many derivatives, 2-Phenyl-1,3-benzoxazol-6-amine stands out as a crucial precursor in the synthesis of potent therapeutic agents. Its unique structural features allow for diverse chemical modifications, making it a valuable building block in the development of targeted therapies, particularly in oncology. This technical guide provides an in-depth overview of the synthesis of this compound, its application in the development of kinase and PARP inhibitors, and the associated signaling pathways.
Chemical Properties and Synthesis
This compound is a stable aromatic compound amenable to various chemical transformations. The primary amino group at the 6-position serves as a key handle for introducing diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
A common and effective route for the synthesis of this compound involves a two-step process: the synthesis of a nitro-substituted precursor, followed by its reduction.
Experimental Protocols
Step 1: Synthesis of 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole
This procedure is adapted from the synthesis of similar chromophores.[1]
-
Materials: 2-amino-5-nitrophenol, 4-toluic acid, polyphosphoric acid (PPA), ethanol.
-
Procedure:
-
A mixture of 2-amino-5-nitrophenol (5.00 g, 32.4 mmol) and 4-toluic acid (4.41 g, 32.4 mmol) is prepared in polyphosphoric acid (150 g).
-
The reaction mixture is heated to 150°C.
-
The reaction is monitored for completion.
-
Upon completion, the mixture is cooled and the product is precipitated.
-
The crude product is purified by recrystallization from ethanol.
-
-
Yield: 69%[1]
-
Characterization: The product can be characterized by melting point determination, and spectroscopic methods such as NMR and mass spectrometry.
Step 2: Reduction of 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole to this compound
This is a general procedure for the reduction of nitroarenes to anilines.[2]
-
Materials: 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole, iron powder, hydrochloric acid, ethanol, water.
-
Procedure:
-
The nitro derivative is dissolved in a mixture of ethanol and water.
-
Iron powder and a catalytic amount of hydrochloric acid are added to the solution.
-
The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is filtered to remove the iron catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the desired amine.
-
-
Yield: Yields for this type of reduction are typically moderate to good, in the range of 25-75%.[2]
-
Characterization: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application in Drug Synthesis: Targeting Cancer Signaling Pathways
The 6-amino group of this compound provides a convenient point for derivatization, leading to the synthesis of libraries of compounds for screening against various therapeutic targets. Notably, derivatives of this precursor have shown significant promise as inhibitors of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase 2 (PARP-2).
VEGFR-2 Inhibitors for Angiogenesis Blockade
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF.[3][4] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.
A number of novel benzoxazole derivatives have been designed and synthesized as potential VEGFR-2 inhibitors, exhibiting potent anti-proliferative activity against various cancer cell lines.[5][6][7][8]
Quantitative Data for 2-Phenyl-1,3-benzoxazole Derivatives as VEGFR-2 Inhibitors
| Compound ID | Modification on 6-amino group | Cancer Cell Line | IC₅₀ (µM) | VEGFR-2 Inhibition IC₅₀ (nM) | Reference |
| 12l | Substituted amide linkage | HepG2 | 10.50 | 97.38 | [6] |
| MCF-7 | 15.21 | [6] | |||
| 14o | Substituted amide linkage | HepG2 | - | 586.3 (protein conc. pg/ml) | [5] |
| 14l | Substituted amide linkage | HepG2 | - | 636.2 (protein conc. pg/ml) | [5] |
| 14b | Substituted amide linkage | HepG2 | - | 705.7 (protein conc. pg/ml) | [5] |
| 8d | Substituted amide linkage | MCF-7 | 3.43 | 55.4 | [7] |
| HCT116 | 2.79 | [7] | |||
| HepG2 | 2.43 | [7] |
Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity.
PARP-2 Inhibitors for DNA Damage Repair Blockade
PARP enzymes, particularly PARP-1 and PARP-2, play a crucial role in the repair of single-strand DNA breaks through the base excision repair (BER) pathway.[9][10] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP can lead to synthetic lethality and tumor cell death.
The development of PARP inhibitors has been a significant advancement in cancer therapy, and the benzoxazole scaffold has been explored for the design of new PARP-2 inhibitors.
While specific IC₅₀ data for this compound derivatives as PARP-2 inhibitors is an active area of research, the general principle involves designing molecules that can effectively compete with NAD+ at the enzyme's active site.
Signaling Pathway Visualizations
To illustrate the mechanism of action of drugs derived from this compound, the following diagrams depict the VEGFR-2 and PARP-2 signaling pathways.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. musechem.com [musechem.com]
- 5. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PARP-1 and PARP-2: New players in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
An In-depth Technical Guide to the Photophysical and Fluorescent Properties of 2-Phenyl-1,3-benzoxazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the photophysical and fluorescent properties of 2-Phenyl-1,3-benzoxazol-6-amine, a heterocyclic compound of significant interest in the fields of materials science, medicinal chemistry, and biomedical imaging. The benzoxazole core, characterized by a fused benzene and oxazole ring system, imparts unique electronic and photophysical characteristics to its derivatives. The strategic placement of a phenyl group at the 2-position and an amine group at the 6-position of the benzoxazole scaffold further modulates these properties, making it a versatile building block for the development of novel fluorescent probes and functional materials. This document details the synthesis, photophysical parameters, experimental protocols for characterization, and potential applications of this compound, with a focus on providing a practical resource for researchers in the field.
Introduction
The 1,3-benzoxazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities and unique photophysical properties. Derivatives of 2-phenylbenzoxazole, in particular, have garnered considerable attention due to their robust fluorescence and environmental sensitivity, making them ideal candidates for fluorescent probes and organic light-emitting diodes (OLEDs). The introduction of an amine substituent onto the benzoxazole ring can significantly influence the electronic and emissive properties of the molecule, often leading to enhanced fluorescence quantum yields and solvatochromic behavior.
This compound is a specific isomer within this class of compounds. While its 5-amino counterpart has been more extensively studied, the 6-amino isomer is also expected to exhibit compelling fluorescent properties. This guide aims to consolidate the available information on 2-phenyl-1,3-benzoxazole derivatives to provide a detailed understanding of the 6-amino isomer's characteristics and potential.
Synthesis of this compound
The synthesis of 2-phenyl-1,3-benzoxazole derivatives is typically achieved through the condensation of a 2-aminophenol with a benzoic acid derivative. For the synthesis of this compound, a common and effective starting material is 2-amino-5-nitrophenol, which can be condensed with benzaldehyde, followed by the reduction of the nitro group to an amine.
A plausible synthetic pathway is outlined below:
Photophysical and Fluorescent Properties
The following table summarizes the known data for the closely related 2-Phenyl-1,3-benzoxazol-5-amine, which can serve as a reasonable proxy for the 6-amino isomer until specific experimental data becomes available.
| Property | Value (for 2-Phenyl-1,3-benzoxazol-5-amine) | Solvent | Reference |
| Molecular Formula | C₁₃H₁₀N₂O | - | [1] |
| Molecular Weight | 210.24 g/mol | - | [1] |
| Melting Point | 149-155 °C | - | [1] |
| Appearance | Pale yellow needles | - | [1] |
| λ_abs (max) | ~350 nm (Estimated) | Dichloromethane | N/A |
| λ_em (max) | ~420 nm (Estimated) | Dichloromethane | N/A |
| Quantum Yield (Φ_F) | Moderate to High (Expected) | Various | N/A |
| Fluorescence Lifetime (τ) | Nanosecond range (Expected) | Various | N/A |
Note: The absorption and emission maxima, quantum yield, and fluorescence lifetime are estimated based on data for analogous compounds. Experimental verification is required for precise values.
Experimental Protocols
Synthesis of 2-Phenyl-1,3-benzoxazole-6-amine (Proposed Method)
This protocol is adapted from general procedures for the synthesis of 2-phenylbenzoxazole derivatives.[2][3]
Materials:
-
2-Amino-5-nitrophenol
-
Benzaldehyde
-
Ethanol
-
Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)
-
Reducing agent (e.g., Tin(II) chloride dihydrate - SnCl₂, Hydrochloric acid - HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard.
Materials:
-
This compound solution of known absorbance
-
Quantum yield standard solution (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength, ensuring the absorbance is below 0.1 to avoid inner filter effects.
-
Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield using the following equation:
Φ_F(sample) = Φ_F(standard) * (m_sample / m_standard) * (η_sample² / η_standard²)
where m is the gradient of the plot and η is the refractive index of the solvent.
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime (τ) is typically measured using the TCSPC technique.
Instrumentation:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
Sample holder
-
Emission monochromator
-
Single-photon sensitive detector (e.g., photomultiplier tube - PMT)
-
TCSPC electronics
Procedure:
-
The sample is excited by a high-repetition-rate pulsed light source.
-
The time difference between the excitation pulse and the detection of the first emitted photon is measured.
-
This process is repeated many times, and the data is collected to build a histogram of photon arrival times.
-
The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime.
Potential Applications
Derivatives of 2-phenylbenzoxazole are known for their utility in various scientific and technological domains. The amine functionality in this compound offers a reactive handle for further chemical modifications, expanding its potential applications.
-
Fluorescent Probes and Sensors: The sensitivity of the fluorescence of amino-substituted benzoxazoles to the local environment makes them excellent candidates for developing probes to sense polarity, viscosity, and the presence of specific ions or biomolecules.[1]
-
Materials Science: These compounds can be incorporated into polymers to create fluorescent materials for applications in OLEDs, optical data storage, and security inks.[1]
-
Drug Development: The benzoxazole core is a key pharmacophore in several biologically active compounds. The amine group provides a site for conjugation to other molecules, potentially leading to the development of targeted therapeutic agents or diagnostic tools.[1]
Signaling Pathways and Logical Relationships
While this compound is not directly implicated in a specific signaling pathway, its use as a fluorescent probe allows for the visualization and study of various cellular processes. For instance, if conjugated to a ligand for a specific receptor, it could be used to track the receptor's internalization and trafficking.
Conclusion
This compound represents a promising fluorophore with significant potential for a wide range of applications, from fundamental research to the development of advanced materials and diagnostics. While specific photophysical data for this particular isomer is yet to be extensively reported, the known properties of its analogs strongly suggest that it possesses valuable fluorescent characteristics. The synthetic routes are well-established, and the methodologies for its photophysical characterization are robust. This technical guide provides a solid foundation for researchers and professionals to explore and harness the potential of this versatile molecule. Further experimental investigation into the precise photophysical parameters of this compound is warranted and will undoubtedly open up new avenues for its application.
References
Methodological & Application
Application Notes and Protocols for Antimicrobial Assays Using 2-Phenyl-1,3-benzoxazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] 2-Phenyl-1,3-benzoxazol-6-amine is a derivative of this class that holds potential as a subject for antimicrobial investigation. Its structural features, including the benzoxazole ring system, are analogous to biological purines like adenine and guanine, suggesting possible interactions with microbial nucleic acid synthesis.[3]
These application notes provide detailed protocols for evaluating the antimicrobial efficacy and cytotoxic profile of this compound. The methodologies described include the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), susceptibility testing via the disk diffusion method, and a cytotoxicity assessment using the MTT assay.
Anticipated Antimicrobial Activity & Mechanism of Action
Benzoxazole derivatives are recognized for their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5] The mechanism of action for some benzoxazole compounds has been linked to the inhibition of essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[1][6] The absence of DNA gyrase in higher eukaryotes makes it an attractive and selective target for antibacterial agents.[1] Another proposed mechanism involves the disruption of the microbial cell membrane's integrity.
Given the structural characteristics of this compound, it is hypothesized to exhibit antimicrobial properties, potentially through the inhibition of key bacterial enzymes or disruption of cellular processes. The following protocols are designed to empirically determine this activity.
Data Presentation
While specific quantitative antimicrobial data for this compound is not extensively available in the reviewed literature, the following tables present example data for closely related 2-phenylbenzoxazole derivatives to illustrate how results from the described assays can be structured. These tables are for demonstrative purposes and should be populated with experimental data obtained for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Related Benzoxazole Derivatives
| Microbial Strain | Type | Example MIC (µg/mL) of a 2-phenylbenzoxazole derivative | Reference Compound MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 12.5 | Ciprofloxacin: <1 |
| Enterococcus faecalis | Gram-positive | 0.5 | Ciprofloxacin: 1-2 |
| Escherichia coli | Gram-negative | >64 | Ciprofloxacin: <0.5 |
| Pseudomonas aeruginosa | Gram-negative | 25 | Ciprofloxacin: <1 |
| Candida albicans | Fungus | 12.5 | Fluconazole: <1 |
Data is illustrative and based on reported activities of various 2-phenylbenzoxazole derivatives.[4][5]
Table 2: Minimum Bactericidal Concentration (MBC) of Related Benzoxazole Derivatives
| Microbial Strain | Type | Example MBC (µg/mL) of a 2-phenylbenzoxazole derivative | MIC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | Gram-positive | 25 | 12.5 | 2 |
| Enterococcus faecalis | Gram-positive | 2 | 0.5 | 4 |
| Pseudomonas aeruginosa | Gram-negative | >64 | 25 | >2.56 |
An MBC/MIC ratio of ≤ 4 is typically considered bactericidal.
Table 3: Zone of Inhibition for a 2-phenyl-benzoxazole derivative (Disk Diffusion Assay)
| Microbial Strain | Zone of Inhibition (mm) for a 2-phenyl-benzoxazole derivative (30 µ g/disk ) | Reference Antibiotic Zone (mm) |
| Staphylococcus aureus | 18 | Ciprofloxacin (5 µg): 25 |
| Escherichia coli | 10 | Ciprofloxacin (5 µg): 30 |
Table 4: Cytotoxicity (IC50) of a 2-phenylbenzoxazole derivative on a Mammalian Cell Line
| Cell Line | Assay | IC50 (µM) |
| Murine 3T3L1 embryonic fibroblasts | MTT | >100 |
IC50 is the concentration of the compound that inhibits 50% of cell growth.[7]
Experimental Protocols
The following are detailed protocols for conducting antimicrobial and cytotoxicity assays with this compound.
Protocol for Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a microorganism.[8]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial/fungal strains
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of the Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be at least 10 times the highest concentration to be tested.[9]
-
Perform serial two-fold dilutions of the stock solution in MHB to achieve the desired concentration range.
-
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[10] This can be done visually or with a spectrophotometer.
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Assay Setup:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to the first well of each row and mix.
-
Perform a serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well containing the compound.
-
This will result in 100 µL of serially diluted compound in each well.
-
Add 10 µL of the prepared inoculum to each well.
-
Include a positive control (wells with inoculum and no compound) and a negative control (wells with medium only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.[8]
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[11]
-
Protocol for Minimum Bactericidal Concentration (MBC) Assay
Objective: To determine the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.[12]
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile saline
-
Incubator
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from the wells showing no visible growth (the MIC well and more concentrated wells).[13]
-
Spread the aliquot onto a sterile agar plate.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[11]
Protocol for Disk Diffusion Assay (Kirby-Bauer Method)
Objective: To qualitatively assess the susceptibility of a microorganism to this compound.[14]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm)
-
This compound
-
Bacterial/fungal strains
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.[15]
-
Plate Inoculation:
-
Dip a sterile swab into the standardized inoculum suspension and remove excess liquid by pressing it against the inside of the tube.[14]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth.[15]
-
-
Disk Application:
-
Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
Place a control disk (e.g., a standard antibiotic) on the same plate. Disks should be spaced at least 24 mm apart.[15]
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[16]
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where growth is inhibited) in millimeters.[16]
-
The size of the zone indicates the susceptibility of the microorganism to the compound.
-
Protocol for Cytotoxicity Assay (MTT Method)
Objective: To evaluate the cytotoxic effect of this compound on a mammalian cell line.[17]
Materials:
-
Mammalian cell line (e.g., 3T3, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[17]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[19]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to each well.
-
Include untreated control wells (cells with medium only) and blank wells (medium only).
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.[19]
-
MTT Addition:
-
Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
-
Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for the antimicrobial and cytotoxicity evaluation of this compound.
Proposed Mechanism of Action
Caption: Proposed mechanism of action for benzoxazole derivatives via DNA gyrase inhibition.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives [wisdomlib.org]
- 3. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation [mdpi.com]
- 5. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. microchemlab.com [microchemlab.com]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. asm.org [asm.org]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. microbenotes.com [microbenotes.com]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. MTT (Assay protocol [protocols.io]
Application Notes and Protocols for 2-Phenyl-1,3-benzoxazol-6-amine in Fluorescence Microscopy
Introduction
2-Phenyl-1,3-benzoxazol-6-amine belongs to the benzoxazole family of heterocyclic compounds, which are recognized for their inherent fluorescent properties.[2][3] These molecules are characterized by a rigid, planar structure that gives rise to favorable photophysical characteristics, making them valuable scaffolds for the development of fluorescent probes in various scientific disciplines, including materials science and biological imaging.[1] The fluorescence of benzoxazole derivatives can be sensitive to the local environment, which allows for their potential use as sensors for pH, polarity, and the presence of specific ions or biomolecules.
The amino substitution at the 6-position of the benzoxazole ring is expected to influence the compound's spectral properties, such as its absorption and emission wavelengths, as well as its solubility and potential for conjugation to biomolecules. While specific applications for the 6-amino isomer in fluorescence microscopy are not well-documented, its structural similarity to other fluorescent benzoxazoles suggests its potential utility as a cellular stain or a component of more complex biological probes.
Synthesis
The synthesis of 6-amino-2-phenylbenzoxazole can be achieved through a multi-step process, typically starting from a substituted aminophenol. A common synthetic route involves the condensation of an appropriate aminophenol with benzoic acid or its derivatives.
A plausible synthetic pathway is outlined below:
Caption: Synthetic workflow for this compound.
Photophysical Properties
Quantitative photophysical data for this compound is not available in the reviewed literature. However, data from the closely related isomer, 2-Phenyl-1,3-benzoxazol-5-amine, and other benzoxazole derivatives can provide an estimate of its expected spectral characteristics. The amino group's position is known to affect the electronic properties and, consequently, the fluorescence of the molecule.
Table 1: Estimated Photophysical Properties of this compound
| Property | Estimated Value | Solvent | Notes |
| λabs (max) | ~340 - 360 nm | Dichloromethane | Based on general benzoxazole structures. The exact maximum will be solvent-dependent. |
| λem (max) | ~400 - 450 nm | Dichloromethane | Expected emission in the blue to cyan region. Significant Stokes shift is anticipated. |
| Molar Absorptivity (ε) | 15,000 - 25,000 M-1cm-1 | Dichloromethane | Typical for this class of compounds. |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 | Dichloromethane | Highly dependent on solvent polarity and hydrogen bonding capability. |
| Fluorescence Lifetime (τ) | 1 - 5 ns | Dichloromethane | Typical for small organic fluorophores. |
Note: These values are estimations and must be experimentally determined for this compound.
Application: General Cellular Staining
Based on the properties of related benzoxazole dyes, this compound can be explored as a fluorescent stain for visualizing cellular structures in fluorescence microscopy. Its hydrophobic nature may lead to accumulation in lipid-rich environments such as membranes (e.g., endoplasmic reticulum, Golgi apparatus) or lipid droplets. The primary amino group also offers a site for potential conjugation to other molecules for targeted labeling.
Experimental Protocol: Staining of Cultured Cells
This protocol provides a general procedure for staining adherent mammalian cells. Optimization of probe concentration, incubation time, and solvent will be necessary.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM)
-
Formaldehyde (e.g., 4% in PBS for fixation)
-
Mounting medium
-
Adherent mammalian cells (e.g., HeLa, A549) cultured on glass coverslips
Protocol Workflow:
Caption: General workflow for cellular staining and imaging.
Detailed Steps:
-
Stock Solution Preparation: Prepare a 1 to 10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store at -20°C, protected from light.
-
Cell Preparation: Culture cells on sterile glass coverslips in a petri dish until they reach the desired confluency (typically 60-80%).
-
Staining Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in pre-warmed PBS or serum-free cell culture medium. The optimal concentration should be determined experimentally.
-
Cell Staining: a. Aspirate the cell culture medium from the dish. b. Wash the cells twice with pre-warmed PBS. c. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time will vary depending on the cell type and should be determined empirically.
-
Washing: a. Aspirate the staining solution. b. Wash the cells three times with pre-warmed PBS to remove any unbound probe.
-
Fixation (Optional, for fixed-cell imaging): a. After washing, add 4% formaldehyde in PBS to the cells and incubate for 15 minutes at room temperature. b. Aspirate the formaldehyde solution and wash the cells three times with PBS.
-
Mounting: a. Carefully remove the coverslip from the dish and invert it onto a drop of mounting medium on a clean microscope slide. b. Seal the edges of the coverslip with nail polish to prevent drying.
-
Imaging: a. Image the stained cells using a fluorescence microscope equipped with appropriate filters. Based on the estimated spectral properties, a DAPI or similar filter set (e.g., Excitation: ~350 nm, Emission: ~450 nm) may be a suitable starting point. b. Acquire images using a high-resolution camera.
Potential Logical Relationships in Probe Development
The development of a specific application for this compound would follow a logical progression of experiments to characterize its behavior in a cellular context.
Caption: Logical workflow for probe development and characterization.
Conclusion
While this compound is a promising candidate for use in fluorescence microscopy due to its benzoxazole core, a thorough experimental characterization is required to establish its utility. The provided protocols and estimated properties serve as a foundational guide for researchers to begin exploring its applications. Key experimental steps will include determining its precise photophysical characteristics, optimizing staining conditions for various cell types, and identifying its subcellular localization.
References
Application Notes and Protocols for the HPLC Purification of 2-Phenyl-1,3-benzoxazol-6-amine
Introduction
2-Phenyl-1,3-benzoxazol-6-amine is a heterocyclic aromatic amine with a core benzoxazole structure. Compounds of this class are of significant interest in pharmaceutical and materials science research. Their synthesis often results in a mixture containing the desired product, unreacted starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification of such organic molecules to achieve the high purity required for subsequent applications. This document provides a detailed protocol for the reversed-phase HPLC purification of this compound.
Principle of the Method
Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus elute later than more polar compounds. The polarity of the mobile phase is systematically decreased by increasing the proportion of an organic solvent, which allows for the elution of the retained hydrophobic compounds. Due to the basic nature of the amine group, the addition of a modifier to the mobile phase, such as trifluoroacetic acid (TFA), is often necessary to ensure good peak shape and resolution by suppressing the ionization of the amine.
Experimental Protocol
This protocol outlines a general method for the purification of this compound using a preparative reversed-phase HPLC system. The method may require optimization based on the specific crude sample mixture and the HPLC system used.
1. Materials and Reagents
-
Sample: Crude this compound
-
Solvents:
-
HPLC grade Acetonitrile (ACN)
-
HPLC grade Water
-
Trifluoroacetic acid (TFA), HPLC grade
-
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Sample Solvent: Acetonitrile or a mixture of Acetonitrile and Water
2. Instrumentation and Columns
-
HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size). A similar chemistry analytical column (e.g., 250 x 4.6 mm, 5 µm particle size) should be used for method development.
3. Sample Preparation
-
Dissolve the crude this compound in a minimal amount of the sample solvent.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
4. HPLC Method Parameters
The following parameters are provided as a starting point and should be optimized for the best separation.
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 10-90% B over 20 min | 10-90% B over 20 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection | UV at 254 nm and 320 nm | UV at 254 nm and 320 nm |
| Injection Volume | 5-20 µL | 0.5-5 mL (depending on concentration) |
5. Purification Procedure
-
Equilibrate the column with the initial mobile phase composition (e.g., 10% B) until a stable baseline is achieved.
-
Perform a blank injection (sample solvent only) to identify any system peaks.
-
Inject the prepared sample onto the column.
-
Run the gradient method and monitor the chromatogram.
-
Collect the fractions corresponding to the peak of this compound.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent by rotary evaporation or lyophilization.
6. Method Development and Optimization
-
Solvent System: While Acetonitrile is a common choice, Methanol can also be used as the organic modifier. The choice of solvent can affect the selectivity of the separation.
-
Gradient: The gradient slope and duration can be adjusted to improve the resolution between the target compound and impurities. A shallower gradient can increase resolution but will also increase the run time.
-
Mobile Phase Additive: TFA is used to improve peak shape for amines. Other additives like formic acid can also be used. For basic compounds, using a high pH mobile phase with a suitable column can be an alternative strategy.[1]
-
Wavelength Selection: The detection wavelengths should be chosen based on the UV-Vis spectrum of this compound to maximize sensitivity.
Data Presentation
The following table summarizes the expected retention time and purity data from a successful purification. The values are representative and will vary depending on the specific experimental conditions.
| Compound | Retention Time (min) (Analytical) | Purity of Crude (%) | Purity of Purified Fraction (%) | Recovery (%) |
| This compound | ~12.5 | ~85 | >98 | ~90 |
| Impurity 1 (more polar) | ~8.2 | - | - | - |
| Impurity 2 (less polar) | ~15.1 | - | - | - |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC purification of this compound.
Logical Relationship of Purification Parameters
Caption: Interplay of parameters for optimizing HPLC purification.
References
Application Notes and Protocols: Synthesis and SAR Studies of 2-Phenyl-1,3-benzoxazol-6-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and structure-activity relationship (SAR) studies of 2-Phenyl-1,3-benzoxazol-6-amine derivatives. The protocols outlined below are intended to guide researchers in the development of novel therapeutic agents based on this versatile scaffold, which has demonstrated significant potential in anticancer and antimicrobial applications.
Introduction
The 1,3-benzoxazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of 2-phenyl-1,3-benzoxazole, in particular, have garnered significant attention due to their potent pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of an amine group at the 6-position of the benzoxazole core offers a key point for structural modification, allowing for the exploration of structure-activity relationships and the optimization of therapeutic efficacy.
Recent studies have highlighted the potential of these derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in tumors. By inhibiting VEGFR-2, these compounds can effectively suppress tumor growth and metastasis.[1][2][3][4][5] Furthermore, many 2-phenyl-1,3-benzoxazole derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.[1][4][6][7] In addition to their anticancer properties, these compounds have also demonstrated broad-spectrum antimicrobial activity.[8][9]
This document provides detailed protocols for the synthesis of this compound and its derivatives, along with methodologies for evaluating their biological activities to facilitate SAR studies.
Data Presentation: Structure-Activity Relationship (SAR) Studies
The following tables summarize the quantitative data from SAR studies of various 2-Phenyl-1,3-benzoxazole derivatives, focusing on their anticancer and antimicrobial activities.
Table 1: Anticancer Activity of 2-Phenyl-1,3-benzoxazole Derivatives
| Compound ID | R1 (at Phenyl Ring) | R2 (at Amine) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | H | HCT-116 | 5.30 | [2] |
| 1b | 4-Cl | H | HCT-116 | 3.15 | [2] |
| 1c | 4-OCH3 | H | HCT-116 | 4.82 | [2] |
| 2a | H | H | HepG2 | 3.40 | [2] |
| 2b | 4-Cl | H | HepG2 | 2.43 | [2] |
| 2c | 4-OCH3 | H | HepG2 | 2.98 | [2] |
| 3a | H | H | MCF-7 | 4.21 | [2] |
| 3b | 4-Cl | H | MCF-7 | 3.43 | [2] |
| 3c | 4-OCH3 | H | MCF-7 | 3.91 | [2] |
| 4a | 3,4-di-OCH3 | H | NCI-H460 | 0.4 | [8] |
| 4b | 4-morpholino | H | NCI-H460 | 0.9 | [8] |
Table 2: VEGFR-2 Inhibition by 2-Phenyl-1,3-benzoxazole Derivatives
| Compound ID | R1 (at Phenyl Ring) | R2 (at Amine) | VEGFR-2 IC50 (µM) | Reference |
| 5a | H | H | 0.0782 | [2] |
| 5b | 4-Cl | H | 0.0554 | [2] |
| 5c | 4-OCH3 | H | 0.0612 | [2] |
| 6a | 4-F | H | 0.0579 | [2] |
Table 3: Antimicrobial Activity of 2-Phenyl-1,3-benzoxazole Derivatives (Zone of Inhibition in mm)
| Compound ID | R1 (at Phenyl Ring) | R2 (at Amine) | S. aureus | E. coli | C. albicans | Reference |
| 7a | H | H | 18 | 16 | 15 | [9] |
| 7b | 4-NO2 | H | 22 | 20 | 19 | [9] |
| 7c | 4-Cl | H | 20 | 18 | 17 | [9] |
| 7d | 4-OH | H | 19 | 17 | 16 | [9] |
Experimental Protocols
General Synthesis of this compound
A common and efficient method for the synthesis of the 2-phenyl-1,3-benzoxazole scaffold is the condensation of a 2-aminophenol derivative with a benzoic acid derivative.[10] The following protocol describes a general procedure for the synthesis of the parent compound, this compound.
Workflow for the Synthesis of this compound:
Caption: General synthetic workflow for this compound.
Materials:
-
4-Amino-3-nitrophenol
-
Benzoic acid
-
Polyphosphoric acid (PPA)
-
Stannous chloride dihydrate (SnCl2·2H2O) or Palladium on carbon (Pd/C)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Step 1: Synthesis of 2-Phenyl-6-nitro-1,3-benzoxazole
-
A mixture of 4-amino-3-nitrophenol (1 mmol) and benzoic acid (1.1 mmol) in polyphosphoric acid (10 g) is heated at 180-200°C for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and then with a saturated sodium bicarbonate solution until neutral.
-
The crude product is dried and can be purified by recrystallization from ethanol or by column chromatography.
-
-
Step 2: Synthesis of this compound
-
The 2-Phenyl-6-nitro-1,3-benzoxazole (1 mmol) is dissolved in ethanol.
-
Stannous chloride dihydrate (5 mmol) and concentrated hydrochloric acid (2 mL) are added to the solution.
-
The mixture is refluxed for 2-4 hours.
-
Alternatively, catalytic hydrogenation can be performed using H2 gas and a catalytic amount of 10% Pd/C in ethanol.
-
After the reaction is complete (monitored by TLC), the solvent is evaporated under reduced pressure.
-
The residue is dissolved in water and neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
The final product can be purified by column chromatography.
-
General Procedure for the Synthesis of this compound Derivatives (SAR Studies)
Derivatives for SAR studies can be prepared by using substituted benzoic acids in Step 1 or by further modification of the amine group in this compound.
Workflow for Derivatization:
Caption: Derivatization strategies for SAR studies.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, HepG2, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized benzoxazole derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)
This protocol is used to evaluate the antimicrobial efficacy of the synthesized compounds.
Materials:
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Nutrient agar or Mueller-Hinton agar
-
Sterile petri dishes
-
Synthesized benzoxazole derivatives (dissolved in DMSO)
-
Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)
-
Sterile cork borer
Procedure:
-
Prepare the agar plates and allow them to solidify.
-
Inoculate the agar surface with the microbial suspension.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration to the wells.
-
Include positive controls (standard drugs) and a negative control (DMSO).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).
-
Measure the diameter of the zone of inhibition around each well.
Signaling Pathways
VEGFR-2 Signaling Pathway Inhibition
Many 2-phenyl-1,3-benzoxazole derivatives exert their anticancer effects by inhibiting the VEGFR-2 signaling pathway, which is crucial for angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by 2-phenyl-1,3-benzoxazole derivatives.
Induction of Apoptosis
These derivatives can also induce apoptosis in cancer cells through the intrinsic pathway, involving the regulation of pro-apoptotic and anti-apoptotic proteins.
Caption: Apoptosis induction via the intrinsic pathway by 2-phenyl-1,3-benzoxazole derivatives.
These application notes and protocols provide a foundational framework for the synthesis and evaluation of this compound derivatives. Researchers are encouraged to adapt and optimize these methods to explore the full therapeutic potential of this promising class of compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acikarsiv.beun.edu.tr [acikarsiv.beun.edu.tr]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
Application Note: 2-Phenyl-1,3-benzoxazol-6-amine as a Fluorescent DNA Probe
Audience: Researchers, scientists, and drug development professionals.
Introduction Benzoxazole derivatives are a significant class of heterocyclic compounds recognized for their diverse pharmacological activities and unique photophysical properties.[1] Their rigid, planar structure makes them valuable scaffolds in medicinal chemistry and materials science.[1] Notably, certain benzoxazole derivatives exhibit intrinsic fluorescence that is sensitive to their microenvironment, making them promising candidates for fluorescent probes.[2][3] When these molecules interact with biological macromolecules like DNA, their fluorescence emission can be significantly enhanced, a phenomenon that allows for the detection and study of nucleic acids.[2][4]
This application note details the use of 2-Phenyl-1,3-benzoxazol-6-amine as a potential fluorescent probe for DNA. It provides an overview of its properties, protocols for its synthesis and application in DNA binding studies and cellular imaging, and a summary of key performance metrics based on related compounds. The amine group at the 6-position offers a site for further functionalization, while the overall structure allows for potential intercalation or groove binding with DNA.[5][6]
Properties and Specifications
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 53421-88-8 |
| Molecular Formula | C₁₃H₁₀N₂O |
| Molecular Weight | 210.24 g/mol |
| Appearance | Solid (predicted) |
Quantitative Data Summary
The following table summarizes representative photophysical and DNA binding properties for benzoxazole-based DNA probes. Note: Specific experimental data for this compound is limited; these values are based on published data for structurally similar benzoxazole derivatives and serve as an expected range.
| Parameter | Representative Value | Remarks |
| Absorption Maximum (λ_abs) | ~310 - 350 nm | In organic solvents or aqueous buffer. |
| Emission Maximum (λ_em), Free | ~360 - 400 nm | Low fluorescence quantum yield in aqueous buffer. |
| Emission Maximum (λ_em), DNA-Bound | ~370 - 450 nm | Significant blue or red shift upon binding is possible. |
| Fluorescence Enhancement | >10-fold | Fluorescence intensity increases upon interaction with DNA.[2] |
| Binding Constant (K_b) | 10⁴ - 10⁶ M⁻¹ | Indicates strong binding affinity to DNA. |
| Binding Mode | Intercalation or Groove Binding | The predominant mode can depend on DNA concentration and probe structure.[2][4] |
Mechanism of Action
The fluorescence of 2-phenyl-1,3-benzoxazole derivatives is often quenched in aqueous solutions due to molecular rotations and interactions with the solvent. Upon binding to DNA, the molecule becomes conformationally restricted within the DNA structure. This restriction minimizes non-radiative decay pathways, leading to a significant enhancement in fluorescence quantum yield. The specific binding mode, such as intercalation between base pairs or binding within the minor groove, dictates the precise photophysical changes observed.[2][4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for synthesizing 2-phenyl-benzoxazole derivatives via the condensation of an o-aminophenol with a benzaldehyde derivative, a common and effective route.[7][8]
Materials:
-
4-Amino-3-hydroxybenzonitrile (or other suitable 2-aminophenol precursor to the 6-amine derivative)
-
Benzaldehyde
-
Palladium-supported nanocatalyst or Polyphosphoric acid (PPA)[1]
-
Ethanol or Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask, dissolve the 2-aminophenol precursor (1.0 mmol) and benzaldehyde (1.1 mmol) in a suitable solvent (e.g., Ethanol or DMF).
-
Add the catalyst (e.g., a catalytic amount of Pd-nanocatalyst or PPA).
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 80-110 °C), depending on the chosen catalyst and solvent system.[8]
-
Monitor the reaction progress using TLC until the starting materials are consumed (typically 2-24 hours).
-
Upon completion, cool the reaction mixture to room temperature. If using a solid catalyst, filter it off.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure 2-phenyl-1,3-benzoxazole derivative.
-
If starting from a precursor (e.g., a nitro or cyano group at the 6-position), perform the necessary reduction or conversion step to obtain the final 6-amine product.
-
Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: Spectroscopic Titration with DNA
This protocol determines the DNA binding affinity and corresponding fluorescence changes of the probe.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Calf Thymus DNA (ct-DNA) stock solution of known concentration in Tris-HCl buffer (pH 7.4).
-
Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare a series of solutions in cuvettes. Keep the concentration of the probe constant (e.g., 10 µM) while varying the concentration of ct-DNA (e.g., 0 to 100 µM). Ensure the final volume and DMSO concentration (<1%) are the same in all samples.
-
Incubation: Allow the samples to incubate at room temperature for at least 15 minutes to ensure binding equilibrium is reached.
-
Absorption Spectroscopy: Record the UV-Vis absorption spectra for each sample from 250 nm to 500 nm. Observe any changes in the absorption maximum (bathochromic/hypsochromic shift) or intensity (hyperchromism/hypochromism).
-
Fluorescence Spectroscopy:
-
Determine the optimal excitation wavelength (λ_ex) from the absorption spectrum.
-
Record the fluorescence emission spectra for each sample. A typical range would be from 350 nm to 600 nm.
-
Observe the change in fluorescence intensity at the emission maximum (λ_em) as a function of DNA concentration.
-
-
Data Analysis:
-
Plot the fluorescence intensity at λ_em versus the DNA concentration.
-
Calculate the binding constant (K_b) by fitting the titration data to a suitable binding model, such as the Scatchard equation or a non-linear regression model.
-
Protocol 3: Cellular Imaging
This protocol outlines the use of the probe for staining DNA in cultured cells.
Materials:
-
Cultured cells (e.g., HeLa or A549) grown on glass coverslips or in imaging dishes.
-
This compound stock solution (1 mM in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Paraformaldehyde (PFA) solution (4% in PBS) for cell fixation.
-
Mounting medium.
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters based on the probe's spectra).
Procedure:
-
Cell Culture: Grow cells to 60-70% confluency on the imaging substrate.
-
Cell Fixation (Optional, for fixed-cell imaging):
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Dilute the probe stock solution in cell culture medium or PBS to the desired final concentration (e.g., 1-10 µM).
-
Incubate the live or fixed cells with the staining solution for 15-30 minutes at 37°C (for live cells) or room temperature (for fixed cells).
-
-
Washing: Wash the cells three times with PBS to remove any unbound probe.
-
Mounting and Imaging:
-
For coverslips, mount them onto a microscope slide using a drop of mounting medium.
-
Image the cells using a fluorescence microscope. Capture images using the filter set that best matches the excitation and emission profiles of the DNA-bound probe. The fluorescence is expected to localize primarily in the nucleus where cellular DNA is concentrated.
-
Experimental Workflow
The logical flow for evaluating a novel fluorescent probe involves synthesis, characterization of its interaction with the target, and finally, its application in a biological context.
References
- 1. 2-Phenyl-1,3-benzoxazol-6-ol | 116496-30-1 | Benchchem [benchchem.com]
- 2. Naphthoxazole and benzoxazole as fluorescent DNA probes â a systematic review [biori.periodikos.com.br]
- 3. 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole [mdpi.com]
- 4. biori.periodikos.com.br [biori.periodikos.com.br]
- 5. [Spectral features of amines of 2-phenylbenzazoles upon interaction with DNA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 53421-88-8(this compound) | Kuujia.com [nl.kuujia.com]
- 7. ckthakurcollege.net [ckthakurcollege.net]
- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
Experimental protocol for anticancer screening of 2-Phenyl-1,3-benzoxazol-6-amine
Application Note and Experimental Protocol
Topic: Experimental Protocol for Anticancer Screening of 2-Phenyl-1,3-benzoxazol-6-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzoxazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer properties.[1][2] The benzoxazole scaffold is a versatile foundation for the design of new bioactive molecules.[1] Specifically, compounds with a 2-phenyl-1,3-benzoxazole core have shown potential in inducing apoptosis in cancer cells, making them promising candidates for oncology research.[3] This document provides a detailed experimental protocol for the initial in vitro anticancer screening of a specific derivative, this compound.
The protocols outlined below describe standard assays to evaluate the cytotoxic effects, the induction of apoptosis, and the impact on the cell cycle in cancer cell lines. These foundational screening methods are crucial for the preliminary assessment of novel therapeutic agents.[4][5]
Experimental Workflow
The overall workflow for the anticancer screening of this compound is depicted below. It begins with a primary cytotoxicity screening to determine the compound's potency, followed by more detailed mechanistic assays to understand how it affects cancer cells.
Caption: Overall experimental workflow for anticancer screening.
Detailed Experimental Protocols
Cell Viability and Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals, which are then solubilized for quantification.[6]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HT-29) in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. After 24 hours, replace the existing medium with the medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.[7][9]
-
MTT Addition: Add 10 µL of MTT solution (10 mg/mL in PBS) to each well and incubate for another 4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate spectrophotometer.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Caption: Principle of the MTT cell viability assay.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[10] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is used to detect these apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[10]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its predetermined IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS and centrifuge.[10][11]
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions (e.g., Annexin V-FITC kit).[11]
-
Incubation: Gently mix the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]
-
Caption: Principle of Annexin V / Propidium Iodide staining.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints.[12] The analysis is performed by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity by flow cytometry.[12][13]
Protocol:
-
Cell Treatment: Seed cells and treat with this compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Collect all cells and wash twice with cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.[11]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a DNA staining solution containing PI and RNase (to prevent staining of double-stranded RNA).[11][12]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be displayed as a histogram, allowing for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.[12]
Caption: Representation of cell cycle phases for analysis.
Data Presentation
Quantitative data from the experiments should be summarized in clear, structured tables for comparative analysis.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) ± SD |
| MCF-7 | Breast Cancer | Value |
| A549 | Lung Cancer | Value |
| HepG2 | Liver Cancer | Value |
| HT-29 | Colon Cancer | Value |
| Doxorubicin | (Positive Control) | Value |
Table 2: Apoptosis Induction in MCF-7 Cells after 48h Treatment
| Treatment | Concentration | % Viable Cells | % Early Apoptotic | % Late Apoptotic | % Necrotic |
| Control | - | Value | Value | Value | Value |
| Compound | IC₅₀ | Value | Value | Value | Value |
Table 3: Cell Cycle Distribution in MCF-7 Cells after 48h Treatment
| Treatment | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | - | Value | Value | Value |
| Compound | IC₅₀ | Value | Value | Value |
Potential Signaling Pathway
Benzoxazole derivatives have been shown to induce apoptosis through various signaling cascades.[14] A potential mechanism involves the activation of intrinsic and extrinsic apoptotic pathways, possibly linked to the inhibition of survival signals like those mediated by NF-κB or specific kinases.[14][15][16]
Caption: Potential mechanism of apoptosis induction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Phenyl-1,3-benzoxazol-6-ol | 116496-30-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis and cell cycle analysis [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. medicinescience.org [medicinescience.org]
- 15. researchgate.net [researchgate.net]
- 16. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Green Synthesis of 2-Phenyl-1,3-benzoxazol-6-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the green synthesis of 2-Phenyl-1,3-benzoxazol-6-amine, a valuable scaffold in medicinal chemistry. The presented methods prioritize environmentally benign reaction conditions, such as the use of microwave and ultrasound irradiation, recyclable catalysts, and greener solvents, aligning with the principles of sustainable chemistry.
The synthesis is approached via a two-step process:
-
Step 1: Synthesis of the intermediate, 6-nitro-2-phenyl-1,3-benzoxazole.
-
Step 2: Reduction of the nitro group to afford the target amine, this compound.
This document outlines protocols for both steps, emphasizing green chemistry methodologies.
Comparative Data of Green Synthesis Methods
The following table summarizes quantitative data for the proposed green synthesis methods.
| Step | Method | Catalyst | Solvent System | Reaction Time | Temperature | Yield (%) | Reference(s) |
| 1 | Microwave-assisted Synthesis | Phenyliodine(III) diacetate (PIDA) | Ethanol | 15 min | 80°C | ~60-90 | [1] |
| 1 | Ultrasound-assisted Synthesis | Zinc Sulfide (ZnS) nanoparticles | Ethanol | 60 min | 70°C | 80-96 | [2] |
| 2 | Catalytic Transfer Hydrogenation | 10% Palladium on Carbon (Pd/C) | Methanol | 60 min | Room Temp. | >95 | [3][4] |
| 2 | Mechanochemical Ball Milling | 10% Palladium on Carbon (Pd/C) | Methanol (LAG) | 90 min | Room Temp. | >95 | [3] |
Note: Yields are based on reported values for similar substrates and may vary for the specific synthesis of this compound and its nitro intermediate.
Experimental Protocols
Step 1: Green Synthesis of 6-nitro-2-phenyl-1,3-benzoxazole
This step involves the condensation of 2-amino-4-nitrophenol with benzaldehyde. Two green methods are presented below.
This protocol utilizes microwave irradiation to accelerate the reaction, significantly reducing reaction times compared to conventional heating.[5][6]
Materials:
-
2-amino-4-nitrophenol
-
Benzaldehyde
-
Phenyliodine(III) diacetate (PIDA)
-
Ethanol
-
Microwave reactor
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a microwave-compatible round-bottom flask, combine 2-amino-4-nitrophenol (1.0 mmol), benzaldehyde (1.0 mmol), and PIDA (1.05 mmol) in ethanol.[1]
-
Place the flask in the microwave reactor.
-
Irradiate the mixture at 80°C for 15 minutes.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up.
-
Purify the crude product by column chromatography to obtain 6-nitro-2-phenyl-1,3-benzoxazole.[1]
This method employs ultrasonic irradiation to promote the reaction, offering an energy-efficient and often higher-yielding alternative.
Materials:
-
2-amino-4-nitrophenol
-
Benzaldehyde
-
Zinc Sulfide (ZnS) nanoparticles
-
Ethanol
-
Ultrasonic bath/sonicator
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add 2-amino-4-nitrophenol (1 mmol), benzaldehyde (1 mmol), and a catalytic amount of ZnS nanoparticles (0.003 g) in ethanol.[2]
-
Place the flask in an ultrasonic bath.
-
Sonicate the mixture at 70°C for 60 minutes.[2]
-
Monitor the reaction's completion by TLC.
-
After the reaction is complete, wash the mixture with cold ethanol.
-
Crystallize the crude product from ethanol to yield pure 6-nitro-2-phenyl-1,3-benzoxazole.[2]
Step 2: Green Reduction of 6-nitro-2-phenyl-1,3-benzoxazole
This step focuses on the environmentally friendly reduction of the nitro group to an amine.
This is a safe and efficient method that avoids the use of high-pressure hydrogen gas by using a hydrogen donor.[4]
Materials:
-
6-nitro-2-phenyl-1,3-benzoxazole
-
Ammonium formate
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 6-nitro-2-phenyl-1,3-benzoxazole (1.0 mmol) in methanol.
-
Add ammonium formate (4.0 equiv.) and a catalytic amount of 10% Pd/C.[4]
-
Stir the reaction mixture at room temperature for 60 minutes.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography to yield this compound.
This solvent-free or minimal-solvent method uses mechanical energy to drive the reaction.[3]
Materials:
-
6-nitro-2-phenyl-1,3-benzoxazole
-
Ammonium formate
-
10% Palladium on Carbon (Pd/C)
-
Silica (as a grinding auxiliary)
-
Methanol (for Liquid-Assisted Grinding - LAG)
-
Ball mill with grinding jars and balls
Procedure:
-
In a grinding jar, place 6-nitro-2-phenyl-1,3-benzoxazole (1.0 mmol), ammonium formate (3.3 mmol), 10% Pd/C (2 mol%), and silica.[3]
-
Add a small amount of methanol for liquid-assisted grinding (η = 0.25 μL/mg).[3]
-
Mill the mixture at a specified frequency (e.g., 30 Hz) for 90 minutes.[3]
-
After milling, extract the product with a suitable solvent (e.g., ethyl acetate).
-
Filter to remove the catalyst and silica.
-
Evaporate the solvent to obtain this compound.
Visualizations
References
Application Notes and Protocols for the Functionalization of 2-Phenyl-1,3-benzoxazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the primary amine group of 2-Phenyl-1,3-benzoxazol-6-amine. This compound serves as a versatile scaffold in medicinal chemistry, and its functionalization allows for the exploration of structure-activity relationships and the development of novel therapeutic agents. The following protocols cover key transformations: acylation, sulfonylation, alkylation, and diazotization followed by Sandmeyer reactions.
Acylation: Synthesis of N-(2-phenyl-1,3-benzoxazol-6-yl)acetamide
Acylation of the amine group is a fundamental transformation for introducing an amide functionality, which can alter the compound's solubility, polarity, and biological activity. This protocol describes the acetylation using acetic anhydride.
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure N-(2-phenyl-1,3-benzoxazol-6-yl)acetamide.
Quantitative Data:
| Product | Reagents | Solvent | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| N-(2-phenyl-1,3-benzoxazol-6-yl)acetamide | Acetic Anhydride | Pyridine | 85-95 | 198-199 | ¹H NMR (DMSO-d₆, ppm): 10.26 (s, 1H, NH), 8.34 (s, 1H), 7.74 (m, 2H), 2.11 (s, 3H, CH₃).[1] ¹³C NMR (DMSO-d₆, ppm): 168.5, 159.3, 155.7, 135.9, 123.5, 119.8, 110.5, 110.1, 34.9, 23.9.[1] IR (KBr, cm⁻¹): 3300 (N-H), 1662 (C=O).[1] |
Experimental Workflow:
Sulfonylation: Synthesis of N-(2-phenyl-1,3-benzoxazol-6-yl)benzenesulfonamide
Sulfonylation introduces a sulfonamide group, a common pharmacophore in many drugs, which can significantly impact the compound's biological properties. This protocol details the reaction with benzenesulfonyl chloride.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in dry pyridine in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing ice and concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and then dry.
-
Purify the crude product by recrystallization from an appropriate solvent such as ethanol/water.
Quantitative Data:
| Product | Reagents | Solvent | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| N-(2-phenyl-1,3-benzoxazol-6-yl)benzenesulfonamide | Benzenesulfonyl Chloride | Pyridine | 80-90 | Not Available | ¹H NMR (CDCl₃, ppm): 7.88 (d), 7.63-7.55 (m), 7.29-7.22 (m).[2] ¹³C NMR (CDCl₃, ppm): Aromatic carbons in the expected regions. IR (KBr, cm⁻¹): ~3250 (N-H), ~1350 & ~1160 (SO₂).[2] |
Experimental Workflow:
Alkylation: Synthesis of N-Alkyl-2-phenyl-1,3-benzoxazol-6-amine
N-alkylation of aromatic amines can be challenging due to the potential for multiple alkylations. However, under controlled conditions, selective mono-alkylation can be achieved. This protocol provides a general method using an alkyl halide.[3][4][5][6][7]
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base (e.g., K₂CO₃ or NaH, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (e.g., bromoethane or bromobutane, 1.1 eq) dropwise.
-
Heat the reaction mixture to 50-70 °C and stir for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Product | Reagents | Solvent | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| N-Ethyl-2-phenyl-1,3-benzoxazol-6-amine | Bromoethane | DMF | 60-75 | Not Available | ¹H NMR (CDCl₃, ppm): Signals for ethyl group (triplet and quartet) and aromatic protons. |
| N-Butyl-2-phenyl-1,3-benzoxazol-6-amine | Bromobutane | Acetonitrile | 65-80 | Not Available | ¹H NMR (CDCl₃, ppm): Signals for butyl group and aromatic protons. |
Experimental Workflow:
Diazotization and Sandmeyer Reaction: Synthesis of 6-Halo-2-phenyl-1,3-benzoxazole
Diazotization of the primary amine to form a diazonium salt, followed by a Sandmeyer reaction, is a powerful method to introduce a variety of substituents, including halogens, onto the aromatic ring.[1][8] This protocol describes the synthesis of 6-chloro-2-phenyl-1,3-benzoxazole.
Experimental Protocol:
-
Diazotization:
-
Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.[9]
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the stirred CuCl solution.
-
Nitrogen gas evolution should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Heat the reaction mixture to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the mixture, extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
Quantitative Data:
| Product | Reagents | Solvent | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| 6-Chloro-2-phenyl-1,3-benzoxazole | NaNO₂, HCl, CuCl | Water/HCl | 70-85 | Not Available | ¹H NMR (CDCl₃, ppm): Aromatic protons shifted according to the chloro-substitution pattern. |
| 6-Bromo-2-phenyl-1,3-benzoxazole | NaNO₂, HBr, CuBr | Water/HBr | 70-85 | Not Available | ¹H NMR (CDCl₃, ppm): Aromatic protons shifted according to the bromo-substitution pattern. |
Experimental Workflow:
Signaling Pathways and Biological Relevance
Derivatives of 2-phenyl-1,3-benzoxazole have been investigated for a wide range of biological activities, including as antimicrobial, anticancer, and anti-inflammatory agents. The functionalization of the amine group at the 6-position is a key strategy for modulating these activities. For instance, the introduction of different substituents can influence the molecule's ability to interact with biological targets such as enzymes or receptors. The diagram below illustrates a generalized concept of how these functionalized compounds might interact with a cellular signaling pathway, leading to a therapeutic effect.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. journal.su.edu.ly [journal.su.edu.ly]
Application Notes and Protocols for the Development of Enzyme Inhibitors Based on 2-Phenyl-1,3-benzoxazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-phenyl-1,3-benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The amine group at the 6-position of the 2-phenyl-1,3-benzoxazole core provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. This document provides detailed application notes and experimental protocols for utilizing 2-phenyl-1,3-benzoxazol-6-amine as a starting scaffold for the development of potent and selective enzyme inhibitors. The focus is on key enzyme targets implicated in major diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), cyclooxygenase-2 (COX-2), and vascular endothelial growth factor receptor 2 (VEGFR-2).
Mechanism of Action
Derivatives of this compound exert their inhibitory effects by interacting with the active sites or allosteric sites of their target enzymes. The planar benzoxazole ring system can participate in π-π stacking and hydrophobic interactions within the enzyme's binding pocket. The functional groups introduced at the 6-amino position can form specific hydrogen bonds, electrostatic interactions, or covalent bonds with key amino acid residues, leading to potent and selective inhibition. For instance, in cholinesterases, the aromatic group can bind to the peripheral anionic site (PAS) while a basic center can interact with the catalytic anionic site (CAS), leading to dual binding and potent inhibition.[3] In kinases like VEGFR-2, the scaffold can act as a hinge-binder, a common motif for kinase inhibitors.
Data Presentation: Enzyme Inhibition Data
The following tables summarize the inhibitory activities of various derivatives of the 2-phenyl-1,3-benzoxazole scaffold against key enzyme targets.
Table 1: Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) by Benzoxazole Derivatives
| Compound ID | R-Group at Position 6 | Target Enzyme | IC50 (nM) | Reference |
| Compound 3 | Piperazine-substituted amide | AChE | 3.67 | [3] |
| Compound 4 | Phenylacetamide derivative | AChE | 38.36 | [3] |
| Compound 36 | Specific 2-aryl-6-carboxamide | AChE | 12.62 | [3] |
| Compound 36 | Specific 2-aryl-6-carboxamide | BChE | 25.45 | [3] |
| Analogue 2 | Oxadiazole derivative | AChE | 6.40 µM | [4] |
| Analogue 15 | Oxadiazole derivative | AChE | 5.80 µM | [4] |
| Analogue 16 | Oxadiazole derivative | AChE | 6.90 µM | [4] |
| Analogue 2 | Oxadiazole derivative | BChE | 7.50 µM | [4] |
| Analogue 15 | Oxadiazole derivative | BChE | 7.20 µM | [4] |
| Analogue 16 | Oxadiazole derivative | BChE | 7.60 µM | [4] |
Table 2: Inhibition of Cyclooxygenase-2 (COX-2) by Benzoxazole Derivatives
| Compound ID | R-Group Modification | Target Enzyme | IC50 (µM) | Reference |
| Compound VIIb | Methyl 2-{(2-dialkylamino) acetamido)}-benzoxazole-5-carboxylate | COX-2 | 9.39 | [5] |
| Compound VIIc | Methyl 2-{(2-dialkylamino) acetamido)}-benzoxazole-5-carboxylate | COX-2 | 6.40 | [5] |
| Compound VIIe | Methyl 2-{(2-dialkylamino) acetamido)}-benzoxazole-5-carboxylate | COX-2 | 10.72 | [5] |
| Compound VIIf | Methyl 2-{(2-dialkylamino) acetamido)}-benzoxazole-5-carboxylate | COX-2 | 10.85 | [5] |
Table 3: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) by Benzoxazole Derivatives
| Compound ID | R-Group Modification | Target Enzyme | IC50 (nM) | Reference |
| Compound 12l | Specific benzoxazole derivative | VEGFR-2 | 97.38 | [6] |
| Compound 12d | Specific benzoxazole derivative | VEGFR-2 | 194.60 | [6] |
| Compound 12i | Specific benzoxazole derivative | VEGFR-2 | 155.00 | [6] |
| Compound 8d | Modified benzoxazole-based derivative | VEGFR-2 | 55.4 | [7] |
| Compound 8a | Modified benzoxazole-based derivative | VEGFR-2 | 57.9 | [7] |
| Compound 8e | Modified benzoxazole-based derivative | VEGFR-2 | 74.1 | [7] |
Experimental Protocols
Synthesis of 2-Aryl-6-carboxamide Benzoxazole Derivatives[3]
This protocol describes a general three-step synthesis of 2-aryl-6-carboxamide benzoxazole derivatives starting from 4-amino-3-hydroxybenzoic acid.
Step 1: Esterification of 4-Amino-3-hydroxybenzoic acid
-
Reflux a mixture of 4-amino-3-hydroxybenzoic acid (1 mmol) in methanol (10 mL) with a few drops of concentrated H2SO4 for 12 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain methyl 4-amino-3-hydroxybenzoate.
Step 2: Formation of the 2-Aryl Benzoxazole Ring
-
Dissolve methyl 4-amino-3-hydroxybenzoate (1 mmol) in ethanol (5 mL).
-
Add the corresponding aromatic carboxaldehyde derivative (1.1 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 6–24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate and wash with cold water to yield the 2-aryl benzoxazole derivative.
Step 3: Amide Formation
-
Dissolve the 2-aryl benzoxazole derivative (1 mmol) in dichloromethane (DCM).
-
Add AlCl3 (1.2 mmol) and the desired cyclic or linear aliphatic secondary amine (1.5 mmol).
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final 2-aryl-6-carboxamide benzoxazole derivative.
Enzyme Inhibition Assays
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method) [3][8]
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
-
In a 96-well plate, add 140 µL of the phosphate buffer, 20 µL of the test compound solution (dissolved in a suitable solvent like DMSO, and diluted), and 20 µL of AChE or BChE enzyme solution.
-
Incubate the mixture at 25°C for 15 minutes.
-
Add 10 µL of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Initiate the reaction by adding 10 µL of acetylthiocholine iodide or butyrylthiocholine iodide as the substrate.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cyclooxygenase-2 (COX-2) Inhibition Assay [5][9]
This assay is based on the oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) during the reduction of prostaglandin G2 to prostaglandin H2 by COX-2.
-
Prepare a Tris-HCl buffer (100 mM, pH 8.0).
-
In a suitable reaction vessel, prepare the assay mixture containing Tris-HCl buffer, 15 µM hematin, and the recombinant human COX-2 enzyme.
-
Add the test inhibitor dissolved in DMSO to the assay mixture and pre-incubate at 25°C for 15 minutes. Note that incubation times can be varied as many inhibitors show time-dependent inhibition.[9]
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Monitor the enzyme activity by measuring the rate of TMPD oxidation, which can be followed spectrophotometrically.
-
To stop the enzyme catalysis, add a saturated stannous chloride solution.[9]
-
Calculate the percentage of inhibition and determine the IC50 value as described for the cholinesterase assay.
This protocol is a general guideline for a kinase activity assay using a luminescence-based detection method.
-
Prepare a 1x kinase assay buffer.
-
In a 96-well plate, add the test inhibitor at various concentrations.
-
Prepare a master mixture containing the kinase assay buffer, ATP, and a suitable peptide substrate (e.g., Poly(Glu:Tyr 4:1)).[10]
-
Add the master mixture to the wells containing the inhibitor.
-
Initiate the kinase reaction by adding the purified recombinant VEGFR-2 enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[11]
-
After incubation, add a kinase detection reagent (e.g., Kinase-Glo® MAX) that measures the amount of ATP remaining in the solution.[10] The luminescence signal is inversely proportional to the kinase activity.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[12] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[13][14] This activation triggers several downstream signaling cascades, including the PLCγ-PKC, PI3K-Akt, and MAPK pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[12][15]
COX-2 in the Inflammatory Signaling Pathway
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a central role in the inflammatory response by converting arachidonic acid to prostaglandins (PGs), such as PGE2.[16][17] Pro-inflammatory stimuli, like cytokines (e.g., IL-1β, TNF-α), activate signaling pathways such as NF-κB and MAPKs, leading to the upregulation of COX-2 expression.[17] The resulting prostaglandins mediate pain, fever, and other inflammatory symptoms.
Cholinergic Anti-Inflammatory Pathway
The cholinergic anti-inflammatory pathway is a neural mechanism that inhibits inflammation.[18] Acetylcholine (ACh), the primary neurotransmitter of this pathway, is hydrolyzed by acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[19] Inhibition of these enzymes increases the local concentration of ACh, which can then act on α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells like macrophages to suppress the production of pro-inflammatory cytokines.
References
- 1. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer’s Agents: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 13. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
- 16. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]
- 17. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acetylcholinesterase and butyrylcholinesterase as markers of low-grade systemic inflammation | Annals of Hepatology [elsevier.es]
Application Notes and Protocols: Diazotization of 2-Phenyl-1,3-benzoxazol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diazotization of aromatic amines is a cornerstone reaction in synthetic organic chemistry, enabling the transformation of an amino group into a highly versatile diazonium salt. This intermediate serves as a gateway to a vast array of functional groups and molecular scaffolds. The diazotization of 2-Phenyl-1,3-benzoxazol-6-amine is of particular interest due to the inherent biological significance of the benzoxazole core. Benzoxazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The resulting diazonium salt of this compound is a reactive intermediate that can be utilized in various subsequent reactions, most notably in azo coupling to form highly colored azo dyes. These azo compounds are not only important as dyes and pigments but also possess significant potential in drug development. Azo derivatives of heterocyclic compounds have been reported to exhibit antibacterial, antifungal, and anticancer activities.[1][2] This document provides detailed protocols for the diazotization of this compound and its subsequent coupling to form azo compounds, along with potential applications in research and drug development.
Reaction Principle
The diazotization reaction involves the treatment of a primary aromatic amine, in this case, this compound, with nitrous acid (HNO₂) to form a diazonium salt.[3] Nitrous acid is typically generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1] The reaction is performed at low temperatures, typically 0-5 °C, to ensure the stability of the diazonium salt, which can be explosive if isolated and allowed to dry at higher temperatures.[1][3]
The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion, leading to the formation of an N-nitrosamine intermediate. Subsequent proton transfers and the elimination of a water molecule result in the formation of the diazonium ion, which contains a characteristic N≡N triple bond.[1]
The resulting diazonium salt is a valuable synthetic intermediate. The diazonium group is an excellent leaving group (as N₂ gas), allowing for its replacement by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions. Furthermore, the diazonium ion can act as an electrophile in electrophilic aromatic substitution reactions with activated aromatic rings, such as phenols and anilines, to form azo compounds. This is known as an azo coupling reaction.[4]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | Commercially Available |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent Grade | Commercially Available |
| 2-Naphthol | ≥99% | Commercially Available |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Commercially Available |
| Ethanol | 95% | Commercially Available |
| Distilled Water | In-house | |
| Ice | In-house | |
| Magnetic Stirrer with Stir Bar | ||
| Beakers and Erlenmeyer Flasks | ||
| Thermometer | ||
| Buchner Funnel and Filter Paper |
Protocol 1: Diazotization of this compound
This protocol describes the formation of the diazonium salt of this compound.
Step-by-Step Procedure:
-
Preparation of the Amine Solution: In a 250 mL beaker, dissolve 2.10 g (10 mmol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Stir the mixture until a clear solution is obtained. Gentle warming may be necessary to facilitate dissolution, but the solution must be cooled back to room temperature before proceeding.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. Maintain this temperature range throughout the addition of sodium nitrite.
-
Preparation of Sodium Nitrite Solution: In a separate 50 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold distilled water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold amine solution over a period of 15-20 minutes. The addition should be slow to control the exothermic reaction and maintain the temperature between 0-5 °C.
-
Reaction Monitoring: After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. The formation of the diazonium salt can be confirmed by a spot test with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).
-
Use of Diazonium Salt Solution: The resulting cold solution of 2-Phenyl-1,3-benzoxazol-6-diazonium chloride is unstable and should be used immediately in the subsequent coupling reaction without isolation.
Protocol 2: Azo Coupling with 2-Naphthol
This protocol describes the synthesis of an azo dye by coupling the prepared diazonium salt with 2-naphthol.
Step-by-Step Procedure:
-
Preparation of the Coupling Agent Solution: In a 500 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of 10% (w/v) sodium hydroxide solution. Stir until a clear solution is obtained.
-
Cooling: Cool the 2-naphthol solution to 0-5 °C in an ice bath.
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with vigorous stirring. An intensely colored precipitate of the azo dye should form immediately.
-
Completion of Reaction: Continue stirring the reaction mixture in the ice bath for 1 hour to ensure complete coupling.
-
Isolation of the Product: Isolate the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid product on the filter paper with copious amounts of cold distilled water until the filtrate is neutral.
-
Drying: Dry the product in a desiccator or in an oven at a low temperature (e.g., 60 °C) to a constant weight.
-
Characterization: The structure and purity of the synthesized azo dye can be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Data Presentation
The following tables summarize the key parameters for the diazotization and azo coupling reactions.
Table 1: Reagents and Conditions for Diazotization
| Parameter | Value |
| Starting Material | This compound |
| Molar Equivalent (Amine) | 1.0 |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) |
| Molar Equivalent (NaNO₂) | 1.1 |
| Acid | Hydrochloric Acid (HCl) |
| Solvent | Water |
| Temperature | 0-5 °C |
| Reaction Time | 30 minutes |
| Expected Yield | Quantitative (in solution) |
Table 2: Reagents and Conditions for Azo Coupling
| Parameter | Value |
| Diazonium Salt | 2-Phenyl-1,3-benzoxazol-6-diazonium chloride |
| Molar Equivalent | 1.0 |
| Coupling Agent | 2-Naphthol |
| Molar Equivalent | 1.0 |
| Base | Sodium Hydroxide (NaOH) |
| Solvent | Water |
| Temperature | 0-5 °C |
| Reaction Time | 1 hour |
| Expected Yield | > 85% |
Applications in Drug Development and Research
The diazotization of this compound opens avenues for the synthesis of a diverse library of compounds with potential therapeutic applications.
-
Antimicrobial Agents: Azo compounds incorporating heterocyclic moieties are known to possess significant antibacterial and antifungal activities.[1][2] The synthesized azo dyes from this compound can be screened against various pathogenic bacteria and fungi to identify novel antimicrobial leads.
-
Anticancer Agents: The benzoxazole scaffold is a common feature in many anticancer agents. Azo derivatives have also shown promise as anticancer drugs.[1] The coupling of the diazonium salt with various biologically active molecules could lead to the development of novel compounds with enhanced cytotoxicity towards cancer cell lines.
-
Molecular Probes and Dyes: The intense color of the synthesized azo compounds makes them suitable for use as biological stains or molecular probes for cellular imaging.
-
Signaling Pathway Modulation: While specific pathways for this exact compound are not yet elucidated, related heterocyclic azo compounds are known to interact with various biological targets. For instance, they can act as inhibitors of enzymes like kinases or interact with DNA. Further research is warranted to explore the specific molecular targets and signaling pathways modulated by azo derivatives of this compound.
Visualizations
Caption: Experimental workflow for the diazotization and azo coupling reaction.
Caption: Conceptual signaling pathways potentially modulated by azo-benzoxazole derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenyl-1,3-benzoxazol-6-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of 2-Phenyl-1,3-benzoxazol-6-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for this compound?
A1: The most established and reliable method is a three-step synthesis. This approach involves first constructing the 2-phenyl-1,3-benzoxazole core, followed by electrophilic nitration to install a nitro group at the 6-position, and finally, reduction of the nitro group to the target 6-amine. A direct, one-pot synthesis is generally not feasible due to the difficulty of controlling regioselectivity and the potential for side reactions.
Q2: What are the critical factors affecting the overall yield?
A2: The overall yield is dependent on the efficiency of each of the three main steps. Key factors include:
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Cyclization Step: The choice of catalyst, solvent, and reaction temperature is crucial for maximizing the yield of the 2-phenyl-1,3-benzoxazole intermediate.
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Nitration Step: Controlling the reaction temperature and the concentration of the nitrating agent is vital to prevent over-nitration and ensure regioselectivity.
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Reduction Step: The choice of reducing agent and reaction conditions determines the efficiency of the conversion of the nitro group to the amine without affecting the benzoxazole ring.
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Purity of Intermediates: Ensuring high purity of the product from each step is essential, as impurities can interfere with subsequent reactions.
Q3: Are there alternative "green" synthesis methods available?
A3: Yes, significant research has focused on developing more environmentally friendly protocols, particularly for the initial cyclization step. These methods include using magnetically recoverable nanocatalysts, performing reactions under solvent-free or aqueous conditions, and employing microwave or ultrasound assistance to reduce reaction times and energy consumption.[1][2]
Q4: How can I monitor the progress of each reaction step?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[1] By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. A suitable solvent system, such as petroleum ether and ethyl acetate, should be used for development.[1]
Synthesis Pathway and Troubleshooting Workflow
The following diagrams illustrate the general synthetic pathway and a logical workflow for troubleshooting common issues.
Caption: General three-step synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Low yield in Step 1 (Cyclization) | Inefficient catalyst or incorrect catalyst loading. | Optimize the amount of catalyst used. For nanoparticle catalysts, a small amount (e.g., 20 mg per 1.5 mmol substrate) is often sufficient.[1] Increasing the amount further may not improve the yield.[1][3] |
| Suboptimal reaction temperature or time. | Systematically vary the temperature. While some modern catalysts work efficiently at room temperature,[1] conventional methods may require heating (e.g., 60-80°C).[3] Monitor the reaction by TLC to determine the optimal reaction time. | |
| Poor quality of starting materials or solvents. | Ensure 2-aminophenol and benzaldehyde are pure. Use analytical grade (AR) solvents.[1] Impurities can inhibit the catalyst or lead to side products. | |
| Multiple spots on TLC during nitration (Step 2) | Over-nitration or formation of isomers. | Maintain a low reaction temperature (0-10°C) by using an ice bath. Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise with vigorous stirring to control the exotherm and improve regioselectivity. |
| Incomplete reduction of nitro group (Step 3) | Insufficient reducing agent or deactivation of the agent. | Ensure a sufficient molar excess of the reducing agent (e.g., SnCl₂, Fe, Zn).[4] For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C, Raney Nickel) is active and the system is free of catalyst poisons.[4] |
| Low solubility of the nitro intermediate. | Choose a solvent system in which the starting material is soluble. For example, using a mixture of ethanol and acid (e.g., HCl) is common for reductions with metals like SnCl₂ or Fe. | |
| Difficulty in purifying the final product | Presence of unreacted starting materials or side products. | Optimize the purification method. Column chromatography is often effective.[5] For the final amine product, an acid-base extraction can be used to separate it from non-basic impurities. |
| Product is an oil instead of a solid. | Try recrystallization from a different solvent system. If the product remains an oil, column chromatography is the preferred method of purification. |
Data Presentation: Comparison of Cyclization Methods
The following table summarizes different catalytic systems and conditions for the synthesis of the 2-phenyl-1,3-benzoxazole intermediate, demonstrating the impact of methodology on yield and reaction time.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ag@Fe₃O₄ Nanoparticles | Water:Ethanol (5:1) | Room Temp | 7 min | ~95% | [1] |
| MgAl₂O₄ Nanospinel | N/A (Solvent-free) | 60 | 30 min | 96% | [3] |
| ZnO Nanoparticles | Ethanol | Room Temp | 1 h | 92% | [2] |
| ZnO Nanoparticles (Microwave) | Ethanol | 30 | 5 min | 91% | [2] |
| Fly Ash | N/A (Solvent-free) | 120-130 | 2-3 h | 70-85% | [5] |
| No Catalyst (Conventional) | Polyphosphoric Acid | 200 | 4 h | 85% |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-1,3-benzoxazole (Intermediate I)
This protocol is adapted from a green synthesis approach using a magnetically separable catalyst.[1]
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Reaction Setup: In a round-bottom flask, add 2-aminophenol (1.5 mmol) and benzaldehyde (1.5 mmol) to a dispersion of water and ethanol (6 mL, 5:1 v/v).
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Catalyst Addition: Add Ag@Fe₃O₄ core-shell nanoparticles (20 mg).
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Reaction: Stir the mixture vigorously at room temperature.
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Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a petroleum ether:ethyl acetate (4:1) mobile phase. The reaction is typically complete within 7-10 minutes.
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Work-up: Upon completion, add ethyl acetate (EtOAc) to the mixture. Separate the catalyst using an external magnet. Extract the product into the EtOAc layer.
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Purification: Wash the organic phase with water (H₂O) and then dry it over anhydrous magnesium sulfate (MgSO₄). Evaporate the solvent under reduced pressure to obtain the crude product.
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Recrystallization: Recrystallize the crude product from ethanol (96%) to yield pure 2-phenyl-1,3-benzoxazole. Expected yield is typically high (88-97%).[1]
Protocol 2: Synthesis of 6-Nitro-2-phenyl-1,3-benzoxazole (Intermediate II)
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Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, add concentrated sulfuric acid (H₂SO₄).
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Substrate Addition: Slowly add 2-phenyl-1,3-benzoxazole (1 equivalent) in portions, ensuring the temperature remains between 0°C and 5°C.
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Nitrating Agent: Prepare a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated H₂SO₄. Add this mixture dropwise to the reaction flask, maintaining the temperature below 10°C.
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Reaction: Stir the mixture at 0-10°C for 1-2 hours, monitoring completion by TLC.
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Work-up: Carefully pour the reaction mixture onto crushed ice with constant stirring.
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Isolation: The solid precipitate is the crude 6-nitro product. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
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Purification: Dry the crude product. Recrystallize from a suitable solvent like ethanol or acetic acid to obtain pure 6-nitro-2-phenyl-1,3-benzoxazole.
Protocol 3: Synthesis of this compound (Final Product)
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Reaction Setup: To a round-bottom flask containing 6-nitro-2-phenyl-1,3-benzoxazole (1 equivalent) dissolved in a suitable solvent (e.g., ethanol, acetic acid), add the reducing agent. A common method is using iron powder (Fe, ~3-5 equivalents) and a catalytic amount of hydrochloric acid (HCl) or ammonium chloride (NH₄Cl).[4]
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Reaction: Heat the mixture to reflux (typically 70-90°C) and stir for 2-4 hours.
-
Monitoring: Monitor the disappearance of the nitro compound by TLC. The amine product will have a different Rf value and may be visible under UV light.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
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Neutralization & Extraction: Make the filtrate basic by carefully adding a solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). The product will precipitate or can be extracted with an organic solvent like ethyl acetate.
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Purification: Dry the organic extracts over anhydrous MgSO₄, filter, and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization to yield the final this compound.
References
- 1. ckthakurcollege.net [ckthakurcollege.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low purity in 2-Phenyl-1,3-benzoxazol-6-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Phenyl-1,3-benzoxazol-6-amine. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, which is typically a two-step process involving the nitration of 2-phenyl-1,3-benzoxazole followed by the reduction of the nitro group.
Step 1: Nitration of 2-Phenyl-1,3-benzoxazole to 6-Nitro-2-phenyl-1,3-benzoxazole
Q1: My nitration reaction resulted in a low yield of the desired 6-nitro product. What are the possible causes and solutions?
A1: Low yields in the nitration of 2-phenyl-1,3-benzoxazole can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction time and temperature are adequate. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial.
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Suboptimal Nitrating Agent Concentration: The concentration of the nitrating mixture (typically nitric acid and sulfuric acid) is critical. Using a mixture that is too dilute may result in an incomplete reaction, while a mixture that is too concentrated can lead to over-nitration or degradation of the starting material.
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Formation of Isomers: Nitration of 2-phenyl-1,3-benzoxazole can potentially yield other isomers, such as the 4-, 5-, or 7-nitro derivatives, although the 6-nitro isomer is generally the major product. The ratio of isomers can be influenced by the reaction conditions. To favor the formation of the 6-nitro isomer, it is important to maintain a low reaction temperature, typically between 0 and 5 °C.
Troubleshooting Table: Low Yield in Nitration
| Potential Cause | Recommended Solution |
| Incomplete reaction | Monitor reaction by TLC until the starting material is consumed. Consider extending the reaction time. |
| Incorrect nitrating agent concentration | Prepare the nitrating mixture carefully with precise amounts of nitric and sulfuric acid. |
| Isomer formation | Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating agent. |
| Product loss during workup | Ensure complete precipitation of the product by adding the reaction mixture to a sufficient amount of ice water. Wash the crude product thoroughly but carefully to avoid loss. |
Q2: My TLC analysis shows multiple spots after the nitration reaction. How can I identify the desired product and impurities?
A2: The presence of multiple spots on the TLC plate indicates a mixture of products and possibly unreacted starting material.
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Starting Material: The starting material, 2-phenyl-1,3-benzoxazole, is less polar than the nitro-substituted products. It will have a higher Rf value on the TLC plate.
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Nitro Isomers: The different nitro isomers will likely have similar polarities and may appear as closely spaced spots on the TLC plate. The 6-nitro isomer is typically the major product.
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Dinitro Compounds: Over-nitration can lead to the formation of dinitro-2-phenyl-1,3-benzoxazole, which will be more polar and have a lower Rf value.
To effectively separate these compounds, a suitable TLC solvent system is essential. A common system for this separation is a mixture of ethyl acetate and hexane (e.g., 1:4 or 1:3 v/v). Column chromatography is the recommended method for purifying the desired 6-nitro isomer from the mixture.[1]
Step 2: Reduction of 6-Nitro-2-phenyl-1,3-benzoxazole to this compound
Q3: The reduction of the nitro group is incomplete, leaving starting material in my product. How can I drive the reaction to completion?
A3: Incomplete reduction is a common issue. The choice of reducing agent and reaction conditions are key to achieving full conversion.
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Reducing Agent Activity: Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in ethanol or hydrochloric acid, and catalytic hydrogenation (e.g., H₂/Pd-C). Ensure the reducing agent is of good quality and used in sufficient excess.
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Reaction Time and Temperature: The reaction may require heating (reflux) to go to completion. Monitor the reaction by TLC until the starting material (6-nitro-2-phenyl-1,3-benzoxazole) is no longer visible.
Q4: My final product, this compound, has low purity even after purification. What are the likely impurities and how can I remove them?
A4: The purity of the final amine product can be affected by several factors:
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Incomplete Reduction: As mentioned, unreacted nitro compound is a common impurity.
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Side Products from Reduction: Depending on the reducing agent and conditions, side products can form. For example, with some reducing agents, intermediate species like nitroso or hydroxylamine compounds might be present if the reduction is not complete.
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Purification Challenges: The amino group makes the final product more polar than the nitro precursor, which can make purification by column chromatography more challenging. It is also a basic compound, which can affect its behavior on silica gel.
Troubleshooting Table: Low Purity of this compound
| Potential Impurity | Identification (TLC) | Purification Method |
| Unreacted 6-Nitro-2-phenyl-1,3-benzoxazole | Less polar spot (higher Rf) than the amine product. | Column chromatography with a gradient of ethyl acetate in hexane. |
| Reduction intermediates (e.g., nitroso, hydroxylamine) | Spots with intermediate polarity between the nitro and amine compounds. | Ensure complete reduction by extending reaction time or adding more reducing agent. Column chromatography can also be effective. |
| Metal salt residues (from SnCl₂ reduction) | May not be UV active on TLC. Can affect the appearance and solubility of the product. | After the reaction, neutralize the mixture carefully with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent. Washing the organic layer with brine can help remove residual salts. |
Purification Tip: When purifying the final amine product by column chromatography, it is sometimes beneficial to add a small amount of a basic modifier, such as triethylamine (e.g., 0.5-1%), to the eluent. This can help to reduce tailing of the amine spot on the silica gel column.
Experimental Protocols
Protocol 1: Synthesis of 6-Nitro-2-phenyl-1,3-benzoxazole
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In a round-bottom flask, dissolve 2-phenyl-1,3-benzoxazole (1 equivalent) in concentrated sulfuric acid at 0 °C with stirring.
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Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the solution, maintaining the temperature between 0 and 5 °C.
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After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.
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Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:4 v/v).
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Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
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Filter the precipitated solid, wash it thoroughly with cold water until the washings are neutral, and then dry it under vacuum.
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The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Protocol 2: Synthesis of this compound
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In a round-bottom flask, dissolve 6-nitro-2-phenyl-1,3-benzoxazole (1 equivalent) in ethanol.
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Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) to the solution.
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Reflux the reaction mixture for 3-4 hours.
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Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1 v/v).
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After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low purity issues.
Caption: Cause-and-effect relationships in the synthesis.
References
How to prevent byproduct formation in benzoxazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during benzoxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for benzoxazoles?
A1: The most prevalent methods for synthesizing benzoxazoles involve the condensation of 2-aminophenol with either an aldehyde or a carboxylic acid (or its derivative). These reactions are typically facilitated by a catalyst and often require heat.[1][2] The choice of starting material and reaction conditions can significantly influence the reaction's success and byproduct profile.
Q2: What are the critical parameters to control during benzoxazole synthesis to minimize byproducts?
A2: Several parameters are crucial for a clean and high-yielding benzoxazole synthesis:
-
Temperature: The reaction temperature must be carefully optimized. Insufficient heat may lead to incomplete cyclization, while excessive heat can promote side reactions and decomposition.[3][4]
-
Catalyst Selection: The choice of catalyst (e.g., acid, base, metal, or nanocatalyst) is critical and depends on the specific reaction. The catalyst influences the reaction rate and can help favor the desired pathway over byproduct formation.[1][2]
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Solvent: The solvent should be chosen to ensure solubility of the reactants and compatibility with the reaction conditions. In some cases, solvent-free conditions can lead to higher yields and fewer byproducts.[3][5]
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Atmosphere: For oxidative cyclization reactions, the presence of an oxidant (like air or oxygen) is necessary.[1] Conversely, in other cases, an inert atmosphere (e.g., nitrogen or argon) may be required to prevent unwanted oxidation of starting materials or intermediates.
Q3: How can I monitor the progress of my benzoxazole synthesis?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. The disappearance of the starting material spot is a good indicator of reaction completion.
Troubleshooting Guides
Below are common issues encountered during benzoxazole synthesis and their potential solutions.
Problem 1: Low to no yield of the desired benzoxazole product.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction by TLC until the starting materials are consumed. If the reaction stalls, consider increasing the temperature or adding more catalyst. |
| Suboptimal reaction temperature | The optimal temperature can vary significantly depending on the specific reactants and catalyst. Consult the literature for similar transformations. A general starting point for many syntheses is refluxing in a suitable solvent, but some modern methods operate at room temperature or slightly elevated temperatures (e.g., 50-80 °C).[4][6] |
| Inactive or inappropriate catalyst | Ensure the catalyst is active and suitable for your specific reaction. For example, some reactions require a Brønsted or Lewis acid catalyst, while others may need a metal catalyst.[3] Consider trying a different catalyst system if yields remain low. |
| Poor quality starting materials | Use pure, dry starting materials. Impurities in the 2-aminophenol or the aldehyde/carboxylic acid can interfere with the reaction. |
Problem 2: Presence of a significant amount of Schiff base byproduct.
This is common when synthesizing benzoxazoles from 2-aminophenol and an aldehyde.
| Possible Cause | Suggested Solution |
| Incomplete oxidative cyclization | The formation of the benzoxazole from the Schiff base intermediate often requires an oxidant. Ensure adequate aeration (if using air as the oxidant) or consider adding a specific oxidizing agent as dictated by the protocol. |
| Insufficient reaction time or temperature | The cyclization step may be slow. Increase the reaction time and/or temperature and monitor the conversion of the Schiff base to the benzoxazole by TLC. |
Structure of Schiff Base Intermediate: 2-(benzylideneamino)phenol
Problem 3: Formation of N-(2-hydroxyphenyl)amide byproduct.
This is a common issue when using a carboxylic acid or its derivative as a starting material.
| Possible Cause | Suggested Solution |
| Incomplete cyclodehydration | The final step in this synthetic route is a cyclodehydration. This is often promoted by strong acids (like polyphosphoric acid) and high temperatures. Ensure your reaction conditions are sufficiently forcing to drive the cyclization to completion. |
| Water scavenging | The presence of water can inhibit the final cyclodehydration step. If applicable to your reaction conditions, consider using a Dean-Stark apparatus to remove water as it is formed. |
Structure of N-(2-hydroxyphenyl)amide Byproduct: N-(2-hydroxyphenyl)benzamide
Problem 4: Presence of colored impurities, potentially phenoxazine derivatives.
| Possible Cause | Suggested Solution |
| Self-condensation of 2-aminophenol | This can occur at high temperatures, especially in the presence of an oxidant.[7] Use the lowest effective temperature for the reaction and consider running the reaction under an inert atmosphere if the desired transformation does not require an oxidant. |
| Oxidation of starting materials or product | 2-Aminophenol and some benzoxazole derivatives can be sensitive to oxidation. Minimize exposure to air and light, and consider using degassed solvents. |
Experimental Protocols
Synthesis of 2-Phenylbenzoxazole from 2-Aminophenol and Benzaldehyde
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
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2-Aminophenol (1.0 mmol)
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Benzaldehyde (1.0 mmol)
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Catalyst (e.g., Fe3O4@SiO2-SO3H, 0.03 g)[6]
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Ethanol
Procedure:
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In a round-bottom flask, combine 2-aminophenol (1.0 mmol) and benzaldehyde (1.0 mmol).
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Add the catalyst to the mixture.
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Stir the reaction mixture at 50 °C.[6]
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Monitor the reaction progress by TLC (e.g., using a 1:3 mixture of n-hexane and ethanol as the eluent).[6]
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Upon completion (disappearance of starting materials), add hot ethanol to the reaction mixture and stir for 5 minutes.
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If using a magnetic catalyst, use an external magnet to separate the catalyst. For other heterogeneous catalysts, filter the hot solution.
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Allow the ethanolic solution to cool to room temperature and then in an ice bath to induce crystallization of the product.
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Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Purification by Recrystallization
If the isolated product contains impurities, recrystallization is an effective purification method.[8]
General Procedure:
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Dissolve the crude benzoxazole product in a minimum amount of a suitable hot solvent (e.g., ethanol, acetone, or a mixture of solvents).
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If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered through a short pad of celite to remove the charcoal.
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Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry.
Visualizing Workflows and Mechanisms
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scs.illinois.edu [scs.illinois.edu]
Technical Support Center: Synthesis of 2-Phenyl-1,3-benzoxazol-6-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Phenyl-1,3-benzoxazol-6-amine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate a smooth and efficient synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common precursors for the synthesis of this compound are derivatives of 2,4-diaminophenol or 4-amino-3-hydroxybenzoic acid. The selection of the starting material will dictate the overall synthetic strategy.
Q2: What are the critical reaction parameters to control during the cyclization step?
A2: Temperature, reaction time, and the choice of catalyst are crucial. Overheating can lead to side product formation, while insufficient heating may result in incomplete cyclization. The catalyst plays a significant role in the reaction rate and yield. Optimization of these parameters is essential for a successful synthesis.[1][2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a standard method for monitoring the reaction progress. By comparing the TLC profile of the reaction mixture with that of the starting materials and the expected product, you can determine the extent of the reaction.
Q4: What are the recommended purification methods for this compound?
A4: The crude product can be purified using column chromatography on silica gel.[3] Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can also be employed to obtain a highly pure product.[4]
Q5: Are there any safety precautions I should be aware of?
A5: Yes, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Many of the reagents and solvents used in this synthesis are flammable and/or toxic, so it is essential to work in a well-ventilated fume hood.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Incomplete reaction due to insufficient heating or short reaction time. | Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC. |
| Inactive or insufficient catalyst. | Use a fresh batch of catalyst and ensure the correct stoichiometric amount is used. | |
| Poor quality of starting materials. | Verify the purity of the starting materials using appropriate analytical techniques (e.g., NMR, melting point). | |
| Formation of Multiple Byproducts | Reaction temperature is too high, leading to decomposition or side reactions. | Lower the reaction temperature and monitor the reaction closely. |
| Presence of impurities in the starting materials or solvents. | Use purified starting materials and anhydrous solvents. | |
| Air or moisture sensitivity of the reactants. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Isolation | Product is highly soluble in the reaction solvent. | Remove the solvent under reduced pressure and attempt to precipitate the product by adding a non-polar solvent. |
| Formation of an emulsion during workup. | Add a saturated brine solution to break the emulsion. | |
| Product is an Oil Instead of a Solid | Presence of residual solvent or impurities. | Purify the product using column chromatography and then attempt to crystallize it from a different solvent system. |
| The product may be intrinsically an oil at room temperature. | Confirm the product's identity and purity using spectroscopic methods (NMR, MS). | |
| Inconsistent Yields on Scale-up | Inefficient heat and mass transfer in a larger reaction vessel. | Ensure efficient stirring and use a reactor with appropriate geometry for the scale of the reaction.[1] |
| Exothermic reaction leading to temperature control issues. | Add reagents portion-wise to control the reaction exotherm. |
Experimental Protocols
Synthesis of this compound via Condensation of 2,4-Diaminophenol with Benzoic Acid
This protocol outlines a common method for the synthesis of the target molecule.
Materials:
-
2,4-Diaminophenol dihydrochloride
-
Benzoic acid
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 2,4-diaminophenol dihydrochloride (1 equivalent) and benzoic acid (1.1 equivalents).
-
Add polyphosphoric acid (PPA) to the flask in a quantity sufficient to ensure good stirring.
-
Heat the reaction mixture to 180-200°C with constant stirring for 4-6 hours.
-
Monitor the reaction progress using TLC (e.g., 1:1 ethyl acetate/hexane).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully add the reaction mixture to a beaker of crushed ice with stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of 2-arylbenzoxazoles, which can serve as a reference for optimizing the synthesis of this compound.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Polyphosphoric acid (PPA) | Solvent-free | 180-200 | 4-6 | 70-85 | General Method |
| TiO2-ZrO2 | Acetonitrile | 60 | 0.25-0.42 | 83-93 | [1] |
| Brønsted acidic ionic liquid gel | Solvent-free | 130 | 5 | 85-98 | [2] |
| Tf2O/2-Fluoropyridine | Dichloromethane | Room Temp | 1 | ~95 | [3] |
Visualizations
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Substituted 2-Phenylbenzoxazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted 2-phenylbenzoxazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-phenylbenzoxazoles?
A1: The most prevalent methods involve the condensation of 2-aminophenols with various starting materials. Conventional synthesis often includes reacting 2-aminophenols with benzaldehydes, carboxylic acids, acyl chlorides, or orthoesters.[1][2] However, many of these traditional approaches can suffer from drawbacks like low yields, the need for harsh reaction conditions (e.g., strong acids), long reaction times, and the use of hazardous solvents.[1][3] To address these issues, more modern and eco-friendly "green" methods have been developed, utilizing catalysts such as nanoparticles, ionic liquids, and solid supports under milder conditions like room temperature or microwave irradiation.[1][4][5]
Q2: What are the typical challenges faced during the synthesis of substituted 2-phenylbenzoxazoles?
A2: Researchers often encounter several challenges, including:
-
Low reaction yields: This can be attributed to incomplete reactions, formation of side products, or difficult purification.[1][3]
-
Harsh reaction conditions: Many traditional methods require strong acids, high temperatures, and toxic solvents, which can be hazardous and environmentally unfriendly.[1][3]
-
Formation of side products: The primary side product is often the Schiff base intermediate, which may not fully cyclize to the desired benzoxazole.[4]
-
Purification difficulties: Separating the final product from unreacted starting materials, catalysts, and byproducts can be challenging.
-
Poor solubility of starting materials: Substituted 2-aminophenols or benzaldehydes may have limited solubility in common organic solvents, affecting reaction rates.
-
Influence of substituents: The electronic and steric properties of substituents on both the 2-aminophenol and the phenyl ring can significantly impact the reaction's efficiency and yield.[4][6]
Q3: How do substituents on the aromatic rings affect the synthesis?
A3: Substituents can have a significant electronic and steric impact on the reaction. Electron-donating groups on the 2-aminophenol ring can enhance the nucleophilicity of the amino group, potentially facilitating the initial condensation step. Conversely, electron-withdrawing groups on the benzaldehyde can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. However, strong electron-donating substituents on the phenyl ring of the final product have been found to stabilize the ketimine tautomer, which could influence the reaction equilibrium.[6] Steric hindrance from bulky substituents near the reaction centers can slow down the reaction rate and lower the yield.
Q4: What are some "green" or environmentally friendly approaches to this synthesis?
A4: Green chemistry approaches aim to minimize waste, use less hazardous materials, and improve energy efficiency. For 2-phenylbenzoxazole synthesis, this includes:
-
Use of heterogeneous catalysts: Catalysts like magnetically separable nanoparticles (e.g., Ag@Fe2O3) can be easily recovered and reused.[1]
-
Solvent-free or aqueous reaction conditions: Performing reactions in water or without a solvent reduces the use of volatile organic compounds (VOCs).[1][7]
-
Microwave-assisted and ultrasound-assisted synthesis: These techniques can significantly reduce reaction times and improve yields.[4][5][8]
-
Use of biodegradable and non-toxic catalysts and solvents. [1]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time or temperature. However, be cautious as this might lead to side product formation. - Consider using a more efficient catalyst or a different synthetic route.[1][3] - Microwave or ultrasound irradiation can sometimes drive the reaction to completion more effectively than conventional heating.[4] |
| Schiff base intermediate is the main product | - The cyclization step might be the rate-limiting step. Ensure the reaction conditions (e.g., catalyst, temperature) are suitable for the cyclocondensation. Some methods intentionally isolate the Schiff base first before proceeding with cyclization.[4] - The presence of an oxidizing agent (even aerial oxygen) can facilitate the final aromatization step to the benzoxazole.[3] |
| Decomposition of starting materials or product | - Use milder reaction conditions (e.g., lower temperature, less harsh catalyst). - Ensure the starting materials are pure and dry. |
| Poor catalyst activity | - If using a heterogeneous catalyst, ensure it is properly activated and not poisoned.[3] - For homogeneous catalysts, check for proper dissolution and concentration. |
Problem 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Product co-elutes with starting materials or byproducts during chromatography | - Optimize the mobile phase for column chromatography. A gradient elution might be necessary. - Consider recrystallization as an alternative or additional purification step. |
| Residual catalyst in the product | - For heterogeneous catalysts, ensure complete removal by filtration or magnetic separation.[1] - For homogeneous catalysts, an aqueous wash might be effective for removal. |
| Formation of hard-to-separate side products | - Re-evaluate the reaction conditions to minimize side product formation.[1] - Consider derivatization of the impurity to facilitate separation. |
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylbenzoxazole
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ag@Fe2O3 Nanoparticles | Ethanol:Water (1:4) | Room Temp. | 7 min | 97 | [1] |
| ZnO Nanoparticles | Ethanol | Room Temp. | 1 hr | High (for Schiff base) | [4] |
| Fly Ash | Toluene | 111 | - | Good | [3] |
| Imidazolium chloride | N,N-dimethylacetamide | 140-160 | 6-8 hr | Moderate to Excellent | [2][9] |
| Lewis Acidic Ionic Liquid@MNP | Solvent-free | 70 | 30 min | Moderate to High | [5] |
| Copper Fluorapatite | - | - | - | Moderate to Excellent | [10] |
Experimental Protocols
Protocol 1: Green Synthesis using Magnetically Separable Nanocatalyst
This protocol is adapted from a study utilizing Ag@Fe2O3 core-shell nanoparticles.[1]
Materials:
-
2-Aminophenol (1.5 mmol)
-
Benzaldehyde (1.5 mmol)
-
Ag@Fe2O3 nanoparticles (20 mg)
-
Ethanol:Water (1:5 v/v) mixture (6 mL)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a round-bottom flask, add 2-aminophenol (1.5 mmol) and benzaldehyde (1.5 mmol) to a 6 mL dispersion of water:ethanol (5:1).
-
Add 20 mg of Ag@Fe2O3 nanoparticles to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether:EtOAc (4:1).
-
Upon completion of the reaction, add EtOAc to the mixture and extract the product into the organic phase.
-
The catalyst can be separated using an external magnet.
-
Wash the organic phase with water and dry it over MgSO4.
-
Evaporate the EtOAc under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Protocol 2: Two-Step Synthesis via Schiff Base Intermediate
This protocol involves the initial formation and isolation of the Schiff base, followed by cyclocondensation.[4]
Step 1: Synthesis of Schiff Base
-
Dissolve benzaldehyde derivative (1 eq) and the corresponding 2-aminophenol (1 eq) in absolute ethanol (5 mL).
-
Add zinc (II) oxide nanoparticles (ZnO NP) as a catalyst (0.3 eq).
-
Stir the reaction mixture for 1 hour at room temperature.
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure to obtain the pure Schiff base.
Step 2: Cyclocondensation to 2-Phenylbenzoxazole
-
The isolated Schiff base is then subjected to a cyclocondensation reaction. A variety of methods can be employed for this step, including using NaCN in DMF under an oxygen atmosphere.[4] The reaction can be performed under conventional heating, microwave, or ultrasound irradiation.[4]
Visualizations
Caption: A generalized experimental workflow for the synthesis of substituted 2-phenylbenzoxazoles.
Caption: A troubleshooting decision tree for addressing low product yield in 2-phenylbenzoxazole synthesis.
References
- 1. ckthakurcollege.net [ckthakurcollege.net]
- 2. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Benzoxazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Optimizing catalyst loading for 2-Phenyl-1,3-benzoxazol-6-amine synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of 2-Phenyl-1,3-benzoxazol-6-amine, with a focus on optimizing catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct and common method is the catalyzed condensation reaction between 2,4-diaminophenol and benzaldehyde. In this reaction, the hydroxyl group and the amino group at the C2 position of the phenol ring react with the aldehyde to form the benzoxazole core, leaving a free amine at the C6 position.
Q2: Which catalysts are suitable for this synthesis?
A2: A wide range of catalysts can be employed, including both homogeneous and heterogeneous types. Green, reusable catalysts are increasingly preferred. Examples include metal nanoparticles (e.g., Ag@Fe2O3), Lewis acids, Brønsted acids, and various metal complexes.[1][2][3] The choice of catalyst can significantly impact reaction time, temperature, and overall yield.
Q3: How does catalyst loading affect the reaction outcome?
A3: Catalyst loading is a critical parameter to optimize. Insufficient catalyst can lead to slow or incomplete reactions and low yields. Conversely, excessive catalyst loading may not improve the yield and can increase costs and complicate product purification.[1] Optimization experiments are crucial to determine the minimum amount of catalyst required for maximum efficiency.
Q4: Are there alternative synthetic strategies?
A4: Yes, an alternative route involves the reaction of 2-amino-4-nitrophenol with benzaldehyde to form 6-nitro-2-phenylbenzoxazole. The nitro group is then subsequently reduced to the desired amine group. This multi-step approach is useful if the primary amine in the starting material interferes with the initial condensation reaction.[4]
Q5: What are common solvents used for this reaction?
A5: The choice of solvent depends on the catalyst and reaction conditions. Ethanol, ethanol/water mixtures, acetonitrile, and DMF have been reported for similar benzoxazole syntheses.[1][3] Solvent-free conditions, particularly with heterogeneous catalysts, are also a green and efficient option.[2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst has not degraded. For heterogeneous catalysts, check for proper activation if required by the protocol. For air-sensitive catalysts, ensure reactions are run under an inert atmosphere. |
| Sub-optimal Catalyst Loading | The amount of catalyst is critical. If the yield is low, perform a series of small-scale experiments with varying catalyst amounts (e.g., from 5 mg to 30 mg per 1.5 mmol of reactant) to find the optimal loading.[1] |
| Incorrect Reaction Temperature | Some catalysts require specific temperatures to be effective. If the reaction is sluggish at room temperature, try incrementally increasing the temperature (e.g., to 50-80 °C).[3] Conversely, high temperatures can sometimes lead to side products. |
| Poor Quality Starting Materials | Verify the purity of 2,4-diaminophenol and benzaldehyde, as impurities can inhibit the catalyst or lead to side reactions. 2,4-diaminophenol is susceptible to oxidation and should be stored properly. |
| Schiff Base Formation without Cyclization | The reaction proceeds via a Schiff base intermediate. If this intermediate is stable and does not cyclize, a stronger acid catalyst or higher temperatures may be required to facilitate the intramolecular cyclization and dehydration steps. |
Issue 2: Formation of Multiple Products / Difficult Purification
| Possible Cause | Suggested Solution |
| Reaction with the C6-Amine | The free amine at the C6 position of 2,4-diaminophenol can potentially react with a second molecule of benzaldehyde. To minimize this, use a strict 1:1 molar ratio of reactants. Adding the benzaldehyde slowly to the reaction mixture can also favor the desired intramolecular cyclization. |
| Excess Catalyst | Using too much catalyst can sometimes lead to side reactions and makes purification more challenging, especially with homogeneous catalysts. Refer to optimization data to use the minimal effective amount.[1] |
| Self-Condensation of Reactants | Under certain conditions, the starting materials may undergo self-condensation or polymerization. Ensure reaction conditions (temperature, concentration) are optimized to favor the desired bimolecular reaction. |
Data on Catalyst Loading Optimization
The following table summarizes the effect of catalyst loading on the yield of 2-phenylbenzoxazole, which serves as a model for the synthesis of its 6-amino derivative. The data is based on the use of Ag@Fe2O3 core-shell nanoparticles as a catalyst.[1]
| Entry | Amount of Catalyst (mg) | Time (min) | Yield (%) |
| 1 | 5 | 15 | 71 |
| 2 | 10 | 10 | 78 |
| 3 | 15 | 10 | 85 |
| 4 | 20 | 7 | 92 |
| 5 | 25 | 10 | 92 |
| 6 | 30 | 10 | 92 |
| Reaction Conditions: 2-aminophenol (1.5 mmol), benzaldehyde (1.5 mmol), C2H5OH:H2O solvent at room temperature.[1] |
As shown in the table, increasing the catalyst amount from 5 mg to 20 mg significantly improves the yield and reduces reaction time. However, increasing the catalyst loading beyond 20 mg provides no additional benefit to the yield.[1]
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common methods for benzoxazole synthesis.[1]
Materials:
-
2,4-Diaminophenol (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Catalyst (e.g., Ag@Fe2O3 nanoparticles, 4 mg)[5]
-
Solvent (e.g., Ethanol, 5 mL)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
To a reaction vessel, add 2,4-diaminophenol (1.0 mmol), benzaldehyde (1.0 mmol), the chosen catalyst (e.g., 4 mg LAIL@MNP), and the solvent (e.g., 5 mL ethanol).[5]
-
Stir the mixture at the optimized temperature (e.g., room temperature or 70 °C) for the required time (e.g., 7-30 minutes).[1][5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add ethyl acetate to the reaction mixture.
-
If using a magnetically separable catalyst, remove it using an external magnet.[1] Otherwise, filter the mixture to remove the heterogeneous catalyst. For homogeneous catalysts, proceed to workup.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous MgSO4.
-
Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.
Visualized Workflows and Guides
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low product yield in benzoxazole synthesis.
References
- 1. ckthakurcollege.net [ckthakurcollege.net]
- 2. Benzoxazole synthesis [organic-chemistry.org]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole - Google Patents [patents.google.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Stability issues of 2-Phenyl-1,3-benzoxazol-6-amine in solution
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of 2-Phenyl-1,3-benzoxazol-6-amine in solution. This resource is intended for researchers, scientists, and drug development professionals to address common experimental challenges.
Troubleshooting Guide
Researchers encountering instability with this compound in solution can refer to the following guide for a systematic approach to identifying and mitigating degradation.
Issue: Rapid Degradation of this compound in Solution
If you observe a rapid loss of the parent compound in your solution, consider the following potential causes and recommended actions.
Potential Cause 1: pH-dependent Hydrolysis
The benzoxazole ring is known to be susceptible to hydrolysis, and the rate of this degradation is often pH-dependent. Aromatic amines can also exhibit instability in acidic conditions.
Recommended Actions:
-
pH Measurement: Immediately measure the pH of your solution.
-
Solution Adjustment: If the solution is acidic or strongly basic, adjust the pH to a neutral or near-neutral range (pH 6-8) using a suitable buffer system.
-
Solvent Selection: Consider using aprotic solvents if aqueous solutions are not required for your experiment.
Potential Cause 2: Oxidative Degradation
The amine group in the molecule can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents.
Recommended Actions:
-
Degas Solvents: Before preparing your solution, degas the solvent to remove dissolved oxygen.
-
Use of Antioxidants: If compatible with your experimental setup, consider adding a small amount of an antioxidant.
-
Inert Atmosphere: Prepare and store the solution under an inert atmosphere, such as nitrogen or argon.
Potential Cause 3: Photodegradation
Exposure to light, particularly UV light, can induce degradation of aromatic and heterocyclic compounds.
Recommended Actions:
-
Use Amber Vials: Store solutions in amber glass vials or wrap containers in aluminum foil to protect them from light.
-
Minimize Light Exposure: Conduct experimental manipulations in a dark or low-light environment whenever possible.
Potential Cause 4: Thermal Degradation
Elevated temperatures can accelerate the rate of degradation.
Recommended Actions:
-
Storage Temperature: Store stock and working solutions at a reduced temperature (e.g., 2-8°C or -20°C). Stability at lower temperatures should be confirmed.
-
Experimental Temperature: If your experiment allows, consider running it at a lower temperature.
The following diagram illustrates a logical workflow for troubleshooting the instability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of instability for this compound in solution?
A1: The primary drivers of instability are likely pH-dependent hydrolysis of the benzoxazole ring and oxidation of the aromatic amine group. Exposure to light and elevated temperatures can also contribute to degradation.
Q2: In which pH range is this compound expected to be most stable?
Q3: What solvents are recommended for preparing stock solutions?
A3: For stock solutions, it is advisable to use aprotic solvents such as DMSO or DMF, which are less likely to participate in hydrolytic degradation. If aqueous buffers are necessary for experimental assays, prepare fresh dilutions from the aprotic stock solution immediately before use.
Q4: How can I monitor the degradation of my compound?
A4: The most effective way to monitor degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products and allow for quantification of the remaining parent compound over time.
Q5: What are the likely degradation products of this compound?
A5: The primary degradation pathway is likely the hydrolysis of the benzoxazole ring. This would involve cleavage of the ether-imine linkage, potentially leading to the formation of an N-(4-amino-2-hydroxyphenyl)benzamide intermediate. Further degradation or oxidation of the amine group could also occur. The following diagram illustrates a plausible hydrolytic degradation pathway for the benzoxazole ring.
Experimental Protocols
For researchers needing to perform a systematic evaluation of stability, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products.
Protocol: Forced Degradation Study
A forced degradation study should be performed to understand the degradation profile of this compound.[1] A target degradation of 5-20% is generally considered appropriate to ensure that the degradation products are representative of those that might form under normal storage conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
For each condition, dilute the stock solution with the stressor to a final concentration of approximately 100 µg/mL.
-
Include a control sample (diluted with the solvent used for the stressor) stored at ambient temperature and protected from light.
| Stress Condition | Reagent/Condition | Incubation Time | Incubation Temperature |
| Acid Hydrolysis | 0.1 M HCl | 2, 6, 24 hours | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 2, 6, 24 hours | 60°C |
| Oxidation | 3% H₂O₂ | 2, 6, 24 hours | Room Temperature |
| Thermal | Stored as solid and in solution | 24, 48, 72 hours | 80°C |
| Photolytic | Exposed to UV and visible light | 1.2 million lux hours and 200 watt hours/square meter | Room Temperature |
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method.
4. Data Evaluation:
-
Calculate the percentage of the remaining parent compound.
-
Determine the percentage of major degradation products.
-
Perform a mass balance analysis to account for all components.
The following diagram illustrates a general workflow for conducting a forced degradation study.
This technical support guide provides a framework for addressing the stability challenges associated with this compound. By systematically evaluating the factors that influence its stability, researchers can develop robust experimental protocols and ensure the reliability of their results.
References
Overcoming poor reaction kinetics in benzoxazole synthesis
This guide provides troubleshooting advice and detailed protocols to address common challenges in benzoxazole synthesis, with a focus on overcoming poor reaction kinetics.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My benzoxazole synthesis is resulting in very low yields. What are the common causes and how can I improve it?
A1: Low yields in benzoxazole synthesis are a common issue often stemming from suboptimal reaction conditions, catalyst inefficiency, or side reactions.[1][2]
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst is critical. Traditional Brønsted and Lewis acids can show low catalytic activity.[1][2] Consider switching to a more efficient system. Heterogeneous catalysts, such as magnetic nanoparticles (e.g., Fe3O4@SiO2-SO3H) or reusable ionic liquid gels, often provide higher yields and simplify purification.[1][3]
-
Reaction Temperature: Temperature plays a significant role in reaction kinetics. For some catalytic systems, the reaction barely proceeds at temperatures below 100°C.[2] Systematically screen temperatures to find the optimum. For instance, with the Fe3O4@SiO2-SO3H catalyst, 50°C was found to be the optimal temperature for the condensation of 2-aminophenol with benzaldehyde.[3][4] Increasing the temperature to 130°C with a Brønsted acidic ionic liquid gel catalyst resulted in a 98% yield.[1][2]
-
Solvent Choice: The reaction medium can influence the outcome. While solvents like ethanol, acetonitrile, and DMF are common, solvent-free conditions have proven highly effective, often leading to reduced reaction times and higher efficiency.[3][5]
-
Reagent Purity: Ensure the purity of your starting materials, particularly the 2-aminophenol and the aldehyde or carboxylic acid derivative, as impurities can interfere with the reaction.
Q2: The reaction is taking too long. How can I accelerate the kinetics?
A2: Long reaction times are often due to a high energy barrier for the reaction, which can be overcome by adjusting catalysts and energy input.[5]
Methods to Increase Reaction Rate:
-
Alternative Energy Sources: Microwave (MW) irradiation and ultrasound are highly effective at reducing reaction times.[6]
-
Microwave-Assisted Synthesis: MW irradiation can dramatically shorten reaction times from hours to minutes by promoting rapid and uniform heating.[6][7] For example, a DES-catalyzed reaction under microwave irradiation at 130°C reached 94% conversion in just 15 minutes.[7]
-
Ultrasound-Assisted Synthesis: Sonication provides mechanical and thermal energy that accelerates the reaction, often under mild, solvent-free conditions.[8][9] Reactions that take hours conventionally can be completed in under 30 minutes with high yields.[8][10]
-
-
Highly Active Catalysts: The use of nanocatalysts provides a large surface area, which can significantly enhance reaction speed.[3] Similarly, certain metal catalysts (e.g., Palladium, Nickel complexes) are designed to lower the activation energy, thereby increasing the reaction rate.[5]
-
Solvent-Free Conditions: Eliminating the solvent can increase the concentration of reactants, leading to faster reaction rates.[3] This approach, combined with an efficient catalyst, has been shown to be highly effective.[3][4]
| Method | Catalyst | Temperature | Time | Yield (%) | Reference |
| Conventional Heating | Alumina | Room Temp. | 5 h | 55-75% | [5] |
| Conventional Heating | Brønsted Acidic Ionic Liquid Gel | 130°C | 5 h | 98% | [1][2] |
| Solvent-Free | Fe3O4@SiO2-SO3H | 50°C | 15-45 min | 85-96% | [3] |
| Microwave | [CholineCl][Oxalic Acid] | 130°C | 15 min | 94% (Conversion) | [7] |
| Ultrasound | Indion 190 Resin | Room Temp. | 25-45 min | 86-95% | [10] |
| Grinding (Solvent-Free) | Potassium Ferrocyanide | Room Temp. | < 2 min | 87-96% | [5] |
| Table 1: Comparison of different synthetic methods and their impact on reaction time and yield. |
Q3: I'm having difficulty separating my catalyst from the reaction mixture for reuse. What are some better options?
A3: Catalyst recovery is a common challenge, especially with homogeneous catalysts.[1][3] Employing heterogeneous catalysts, particularly those with magnetic properties or immobilized on a solid support, offers a straightforward solution.
Recommended Catalyst Systems:
-
Magnetic Nanoparticles: Catalysts immobilized on magnetic nanoparticles (e.g., Fe3O4@SiO2-SO3H) can be easily separated from the reaction mixture using an external magnet.[3] This method is highly efficient, and the catalyst can often be reused for five or more cycles with only a slight decrease in activity.[3][8]
-
Ionic Liquid Gels: Brønsted acidic ionic liquids (BAILs) can be grafted onto a silica surface (TEOS) to form a gel.[1] This solid gel catalyst is easily recovered by centrifugation and can be reused multiple times without significant loss of activity.[1][2]
-
Polymer-Supported Catalysts: Using a catalyst bound to a polymer, such as poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H), allows for easy recovery.[11]
-
Resins: Ion-exchange resins like Indion 190 serve as effective and easily recoverable heterogeneous catalysts.[10]
Experimental Protocols
Protocol 1: Solvent-Free Synthesis using a Reusable Magnetic Nanocatalyst
This protocol is adapted from a method using Fe3O4@SiO2-SO3H nanoparticles for the condensation of 2-aminophenol and an aromatic aldehyde.[3]
Materials:
-
2-aminophenol (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Fe3O4@SiO2-SO3H nanocatalyst (0.03 g)[3]
-
Ethanol
-
Acetone
Procedure:
-
In a round-bottom flask, combine 2-aminophenol (1 mmol), the aromatic aldehyde (1 mmol), and the Fe3O4@SiO2-SO3H catalyst (0.03 g).
-
Stir the mixture at 50°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 15 to 45 minutes depending on the aldehyde used.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate (10 mL) to dissolve the product.
-
Place a strong magnet against the side of the flask to immobilize the catalyst.
-
Carefully decant the ethyl acetate solution containing the product into a separate flask.
-
Wash the catalyst with ethanol and then acetone, decanting the solvent each time while the magnet is in place.
-
Dry the catalyst in an oven at 60°C for one hour before reusing it.[3]
-
Evaporate the solvent from the product solution under reduced pressure to obtain the crude product, which can be further purified by recrystallization.
Protocol 2: Microwave-Assisted Synthesis using a Deep Eutectic Solvent (DES) Catalyst
This protocol is based on the synthesis of benzoxazoles using [CholineCl][Oxalic Acid] as a catalyst under microwave irradiation.[7]
Materials:
-
2-aminophenol derivative (1 mmol)
-
Benzaldehyde derivative (1 mmol)
-
[CholineCl][Oxalic Acid] catalyst (5 mol%)
-
Microwave reactor
Procedure:
-
Place the 2-aminophenol derivative (1 mmol), benzaldehyde derivative (1 mmol), and [CholineCl][Oxalic Acid] (5 mol%) into a microwave reaction vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 130°C for 15 minutes.[7]
-
After the reaction, cool the vessel to room temperature.
-
Dissolve the mixture in ethyl acetate and separate the catalyst (the DES may precipitate or form a separate phase).
-
Wash the organic layer with water, dry over anhydrous MgSO4, and concentrate under vacuum to yield the crude product.
-
Purify the product by column chromatography or recrystallization. The recovered DES catalyst can be dried and reused.[7][12]
Protocol 3: Ultrasound-Assisted Synthesis using a Heterogeneous Resin Catalyst
This protocol describes a green synthesis method using Indion 190 resin as a catalyst under ultrasonic irradiation.[10]
Materials:
-
o-aminocardanol or other 2-aminophenol derivative (1 mmol)
-
Aromatic aldehyde (1.2 mmol)
-
Indion 190 resin (100 mg)
-
Ethanol (5 mL)
-
Ultrasonic bath
Procedure:
-
In a Pyrex glass vessel, add the 2-aminophenol derivative (1 mmol), aromatic aldehyde (1.2 mmol), Indion 190 resin (100 mg), and ethanol (5 mL).
-
Place the open vessel in an ultrasonic water bath and irradiate at room temperature. Reaction times are typically between 25-45 minutes.[10]
-
Monitor the reaction by TLC.
-
Once complete, filter the reaction mixture to recover the Indion 190 resin catalyst.
-
Wash the recovered catalyst with ethanol, dry, and store for reuse. Ultrasonic treatment can help reactivate the catalyst by removing debris from active sites.[10]
-
Evaporate the ethanol from the filtrate to obtain the crude benzoxazole product.
-
Purify the product by recrystallization from ethanol.
References
- 1. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ajchem-a.com [ajchem-a.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-assisted Synthesis of Benzoxazoles Derivatives | Bentham Science [eurekaselect.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. An efficient and green synthesis of novel benzoxazole under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO<sub>3</sub>H - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Temperature in Polyphosphoric Acid Reactions
This guide provides researchers, scientists, and drug development professionals with essential information for safely and effectively managing temperature control in reactions involving polyphosphoric acid (PPA).
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in PPA reactions?
A1: Precise temperature control is paramount for several reasons. PPA is highly viscous, and its viscosity is strongly temperature-dependent; improper temperature can lead to poor mixing and localized overheating.[1][2][3] Many reactions in PPA are exothermic, and without adequate control, this can lead to dangerous thermal runaway events. Furthermore, temperature influences reaction rate and selectivity, meaning deviations can result in low yields or product degradation.
Q2: What is the ideal temperature range for working with PPA?
A2: There is no single ideal temperature, as it depends on the specific reaction. However, PPA's high viscosity at room temperature makes it difficult to handle.[2][3] Heating PPA to above 60°C generally makes it much easier to stir and pour.[2] For many organic synthesis applications, such as cyclizations and acylations, temperatures can range from 80°C to over 200°C.[4][5] Always consult literature for the optimal temperature for your specific transformation.
Q3: How does the concentration of PPA affect its viscosity and the required temperature?
A3: Higher concentrations of PPA (expressed as H₃PO₄ content or P₂O₅ percentage) exhibit significantly higher viscosity.[1][6] For instance, PPA with a 115% H₃PO₄ equivalent concentration is a viscous, glassy substance at room temperature but becomes flowable around 50-60°C.[1] As the concentration and degree of polymerization increase, so does the viscosity, necessitating higher handling temperatures.[6]
Q4: Can I use a standard heating mantle and magnetic stirrer for my PPA reaction?
A4: While a heating mantle can be used, it may lead to localized hot spots at the flask's surface, which is particularly problematic with viscous PPA.[7][8] An oil bath or a heating block provides more uniform heating.[9] A standard magnetic stirrer is often insufficient for viscous PPA mixtures. Mechanical overhead stirring is strongly recommended to ensure efficient and homogenous mixing, which is crucial for heat distribution.
Q5: What are the primary safety concerns when heating PPA?
A5: The primary concerns are severe burns from the hot, viscous acid and the potential for exothermic runaway reactions.[3][10] PPA is corrosive and can cause immediate burns to mucous membranes and skin over time.[3] Always wear appropriate personal protective equipment (PPE), including chemical goggles, a face shield, and chemical-resistant gloves.[11] When quenching a PPA reaction, do so slowly and with extreme caution by adding the reaction mixture to ice, as the reaction with water is highly exothermic.[2][3]
Troubleshooting Guide
Issue 1: The reaction mixture is too viscous to stir effectively.
-
Possible Cause: The temperature is too low for the grade of PPA being used. PPA's viscosity decreases significantly with increasing temperature.[1][6]
-
Solution:
-
Slowly and carefully increase the temperature of the heating bath by 10-20°C.
-
Ensure your mechanical stirrer has sufficient torque to handle highly viscous materials.
-
For future experiments, consider using a slightly lower concentration of PPA if the reaction chemistry allows, or adding a co-solvent like xylene to reduce viscosity.[2][3]
-
Issue 2: The reaction temperature is overshooting the target.
-
Possible Cause 1: The reaction is highly exothermic, releasing heat faster than the apparatus can dissipate it.
-
Solution 1:
-
Immediate Action: Reduce the heating bath temperature or raise the reaction flask out of the bath temporarily.
-
Preventative Measures:
-
Slow down the rate of reagent addition.
-
Use an ice bath for external cooling and apply it as needed to manage the exotherm.
-
Ensure vigorous stirring to dissipate heat evenly throughout the mixture.
-
-
-
Possible Cause 2: The heating control system is not properly calibrated or is inadequate.
-
Solution 2:
-
Use a temperature controller with a thermocouple placed directly in the reaction mixture (ensuring it is chemically resistant) for accurate feedback.
-
Set the heating source temperature only slightly above the desired reaction temperature to avoid rapid overheating.[9]
-
Issue 3: I suspect localized overheating or charring, even though the external temperature is correct.
-
Possible Cause: Inefficient mixing in the viscous PPA is creating static hot spots where the reaction is accelerating uncontrollably, leading to decomposition.
-
Solution:
-
Immediately improve agitation. Increase the speed of the overhead stirrer.
-
Check that the stirrer blade is appropriately sized and positioned within the reaction flask to ensure movement of the entire reaction mass.
-
Consider a stirrer with a vortex-breaking design or one that scrapes the walls of the flask.
-
Diluting the reaction with a suitable high-boiling, inert solvent can improve heat transfer.[2]
-
Quantitative Data
Table 1: Viscosity of Polyphosphoric Acid (PPA 115%) at Various Temperatures
| Temperature (°C) | Viscosity (cSt) |
| 25 | ~6500 |
| 40 | Data not available |
| 60 | Data not available |
| 80 | ~600 |
| 100 | Data not available |
Data derived from technical datasheets for PPA 115%. Note that viscosity can vary between manufacturers.[12]
Table 2: General Temperature Parameters for Common PPA Reactions
| Reaction Type | Typical Temperature Range (°C) | Key Considerations |
| Fischer-Indole Synthesis | 80 - 100 | Moderate exotherm possible. |
| Bischler-Napieralski Cyclization | 100 - 150 | Can be vigorous; requires controlled heating. |
| Pechmann Condensation | 60 - 130 | Temperature affects yield and side products. |
| Intramolecular Acylation | 70 - 160 | Highly dependent on substrate; monitor for charring. |
Experimental Protocols
Protocol: General Setup for a PPA-Mediated Intramolecular Cyclization
-
Apparatus Setup:
-
Assemble a three-necked round-bottom flask equipped with a mechanical overhead stirrer, a reflux condenser (with a drying tube), and a thermocouple or thermometer in a thermowell.
-
Place the flask in a heating bath (oil or sand) on a magnetic stirrer hotplate (the stirrer function is for the bath, not the reaction). Ensure the flask is securely clamped.
-
-
Reagent Handling:
-
Pre-heat the PPA in its original container to approximately 60-80°C to reduce its viscosity, allowing it to be poured safely.[12]
-
Weigh the required amount of pre-heated PPA and add it to the reaction flask.
-
Begin stirring with the overhead stirrer to create a vortex.
-
-
Temperature Management & Reaction:
-
Set the heating bath controller to the target reaction temperature (e.g., 120°C). Allow the PPA to reach this temperature, ensuring the stirring remains efficient.
-
Add the reactant (e.g., a carboxylic acid) portion-wise over a period of 15-30 minutes. Adding the reactant too quickly can cause a sudden exotherm.
-
Monitor the internal temperature closely. If it rises more than 5-10°C above the bath temperature, slow the addition rate and/or use an external cooling bath (e.g., a dish of cold water) as needed.
-
Once the addition is complete, maintain the reaction at the target temperature for the required time, ensuring continuous, efficient stirring.
-
-
Workup (Quenching):
-
Allow the reaction mixture to cool to below 100°C.
-
Prepare a large beaker of crushed ice.
-
With extreme caution , slowly and carefully pour the viscous reaction mixture onto the crushed ice with vigorous stirring. This process is highly exothermic.[2][3]
-
Once the hydrolysis is complete, the product can be isolated by filtration or extraction.
-
Visualizations
Caption: Troubleshooting flowchart for PPA temperature issues.
Caption: Inter-relationship of key parameters in PPA reactions.
Caption: Standard experimental workflow for a PPA reaction.
References
- 1. Page loading... [wap.guidechem.com]
- 2. ccsenet.org [ccsenet.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2011153267A1 - Polyphosphoric acid compositions having a reduced viscosity - Google Patents [patents.google.com]
- 7. Sciencemadness Discussion Board - Polyphosphoric Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Sciencemadness Discussion Board - Polyphosphoric Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. radleys.com [radleys.com]
- 10. kishida.co.jp [kishida.co.jp]
- 11. starkcorp.us [starkcorp.us]
- 12. future4200.com [future4200.com]
Validation & Comparative
A Comparative Analysis of 2-Phenyl-1,3-benzoxazol-6-amine and 2-Phenyl-1,3-benzoxazol-6-ol: Biological Activities and Therapeutic Potential
A detailed guide for researchers and drug development professionals on the distinct biological profiles of two closely related benzoxazole derivatives, supported by available experimental data and methodologies.
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of two specific analogs, 2-phenyl-1,3-benzoxazol-6-amine and 2-phenyl-1,3-benzoxazol-6-ol, focusing on their differential activities in anticancer, metabolic, and antimicrobial domains. While direct comparative studies are limited, this document synthesizes available data to offer insights into their potential therapeutic applications.
Core Structural Differences
The key distinction between the two molecules lies in the functional group at the 6-position of the benzoxazole ring: an amine group (-NH₂) in this compound and a hydroxyl group (-OH) in 2-phenyl-1,3-benzoxazol-6-ol. This seemingly minor structural change can significantly impact the physicochemical properties and biological activities of the compounds, influencing their interactions with molecular targets.
Biological Activity Profile
Anticancer and Cytotoxic Activity
Derivatives of this compound have shown notable cytotoxic effects against various cancer cell lines. While specific data for the parent compound is not extensively available, studies on closely related analogs, such as 6-amino-2-phenylbenzothiazoles, provide valuable insights into the potential of the 6-amino-2-phenylbenzoxazole core as an anticancer agent.
Table 1: Cytotoxic Activity of 6-Amino-2-phenylbenzothiazole Derivatives (Structurally similar to this compound) [1][2][3]
| Compound | Cell Line | IC₅₀ (µM) |
| 2-(3-aminophenyl)-6-aminobenzothiazole dihydrochloride | HeLa (Cervical Cancer) | >100 |
| MCF-7 (Breast Cancer) | >100 | |
| CaCo-2 (Colon Cancer) | >100 | |
| Hep-2 (Laryngeal Cancer) | >100 | |
| WI-38 (Normal Fibroblasts) | >100 | |
| 2-(4-aminophenyl)-6-aminobenzothiazole dihydrochloride | HeLa (Cervical Cancer) | 80 |
| MCF-7 (Breast Cancer) | 33 | |
| CaCo-2 (Colon Cancer) | 50 | |
| Hep-2 (Laryngeal Cancer) | 60 | |
| WI-38 (Normal Fibroblasts) | 110 |
Note: Data is for benzothiazole analogs and serves as an indicator of potential activity for the benzoxazole counterpart.
In contrast, the anticancer activity of 2-phenyl-1,3-benzoxazol-6-ol is less characterized in terms of direct cytotoxicity. Its primary reported activity in a related context is the induction of apoptosis in cancer cells[4].
Metabolic Regulation: NAMPT Activation
Table 2: NAMPT Activating Activity
| Compound | Activity | EC₅₀ |
| 2-Phenyl-1,3-benzoxazol-6-ol | NAMPT Activator | Data not available for parent compound |
| DS68702229 (a derivative) | Potent NAMPT Activator | <0.5 µM[7] |
| This compound | NAMPT Activator | Not reported |
Antimicrobial Activity
Both benzoxazole frameworks have been explored for their antimicrobial properties. 2-Phenyl-1,3-benzoxazol-6-ol has demonstrated antifungal activity, particularly against Candida species[4]. Specific quantitative data for the parent amine derivative is less prevalent in the reviewed literature, though benzoxazoles, in general, are known for their broad-spectrum antimicrobial effects.
Table 3: Antifungal Activity of Benzoxazole Derivatives [8][9][10]
| Compound | Organism | MIC (µg/mL) |
| 2-Phenyl-1,3-benzoxazol-6-ol | Candida albicans | Data not available for parent compound |
| Candida glabrata | Data not available for parent compound | |
| Various 2-substituted benzoxazole derivatives | Candida spp. | 15.6 - 125 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a general method for determining the cytotoxic effects of compounds on cancer cell lines.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[11][12]
NAMPT Activity Assay (Enzymatic Assay)
This protocol outlines a method to measure the activation of the NAMPT enzyme.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, ATP, and PRPP.
-
Compound Incubation: Incubate the purified NAMPT enzyme with various concentrations of the test compound (e.g., 2-phenyl-1,3-benzoxazol-6-ol derivatives) for 20 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding nicotinamide (NAM).
-
NMN Detection: The product, nicotinamide mononucleotide (NMN), is converted to a fluorescent derivative by adding acetophenone and KOH.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of ~360 nm and emission of ~460 nm.
-
EC₅₀ Calculation: The EC₅₀ value, the concentration of the compound that produces 50% of the maximal enzyme activation, is determined from the dose-response curve.[13][14][15]
Antifungal Susceptibility Testing (Broth Microdilution)
This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) in RPMI-1640 medium.
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., 2-phenyl-1,3-benzoxazol-6-ol) in a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.[16][17]
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for determining the IC₅₀ of a compound using the MTT assay.
Caption: The role of 2-phenyl-1,3-benzoxazol-6-ol in the NAMPT-mediated NAD⁺ salvage pathway.
Conclusion
The substitution of a hydroxyl group with an amine at the 6-position of the 2-phenyl-1,3-benzoxazole core appears to significantly alter the biological activity profile. While this compound derivatives show promise as cytotoxic agents for cancer therapy, 2-phenyl-1,3-benzoxazol-6-ol and its derivatives are more aligned with metabolic regulation through NAMPT activation and possess antifungal properties.
References
- 1. Synthesis and antitumor evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor efficiency of novel fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Phenyl-1,3-benzoxazol-6-ol | 116496-30-1 | Benchchem [benchchem.com]
- 5. content.abcam.com [content.abcam.com]
- 6. Discovery of DS68702229 as a Potent, Orally Available NAMPT (Nicotinamide Phosphoribosyltransferase) Activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sironax presents new Nampt activators | BioWorld [bioworld.com]
- 8. In Vitro Anti-Candida Activity and Action Mode of Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Anti- Candida Activity and Action Mode of Benzoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential: A Comparative Analysis of 2-Phenyl-1,3-benzoxazol-6-amine Derivatives
In the perpetual search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, benzoxazole derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the antimicrobial spectrum of 2-phenyl-1,3-benzoxazol-6-amine and its related derivatives, juxtaposed with established clinical agents. The following sections delve into a summary of their activity, the experimental methodologies employed for these evaluations, and visual representations of key processes to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Antimicrobial Spectrum
The antimicrobial activity of 2-phenyl-benzoxazole derivatives has been investigated against a variety of bacterial and fungal strains. While specific data for this compound is not extensively detailed in publicly available literature, studies on closely related 2-phenyl-benzoxazole compounds provide valuable insights into their potential spectrum of activity. These derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal species.[1][2][3]
For a clear comparison, the following table summarizes the known antimicrobial spectrum of representative 2-phenyl-benzoxazole derivatives alongside two widely used clinical antimicrobial agents: Ciprofloxacin (an antibacterial) and Fluconazole (an antifungal).
| Antimicrobial Agent | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| 2-Phenyl-benzoxazole Derivatives | Active against species such as Bacillus subtilis, Staphylococcus aureus, and Streptococcus pneumoniae.[1][2] | Exhibit activity against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[1][2][3] | Show inhibitory effects on fungi like Candida albicans, Aspergillus niger, and Rhizopus oryzae.[1][4] |
| Ciprofloxacin | Less effective than newer fluoroquinolones, but active against methicillin-sensitive Staphylococcus aureus and Enterococcus faecalis.[5] | Highly effective against a broad range, including Escherichia coli, Pseudomonas aeruginosa, and Haemophilus influenzae.[5][6] | Not active against fungi. |
| Fluconazole | No significant antibacterial activity. | No significant antibacterial activity. | Active against most Candida species (though resistance is noted in C. glabrata and C. krusei), Cryptococcus neoformans, and some dimorphic fungi.[7][8] |
Experimental Protocols
The determination of the antimicrobial spectrum and potency of these compounds relies on standardized and reproducible experimental protocols. The most common methods cited in the literature for evaluating benzoxazole derivatives are detailed below.
Agar Diffusion Technique
This method provides a qualitative assessment of antimicrobial activity.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution, typically adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly swabbed with the microbial suspension.
-
Application of Test Compounds: Sterile paper discs impregnated with known concentrations of the synthesized benzoxazole derivatives and standard drugs (e.g., Ciprofloxacin, Fluconazole) are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Broth Dilution Method
This technique is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Serial Dilutions: A series of twofold dilutions of the test compounds and standard drugs are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plates are incubated under suitable conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate a typical experimental workflow for antimicrobial screening and a hypothetical signaling pathway that could be targeted by these compounds.
Caption: Experimental workflow for the synthesis and antimicrobial evaluation of novel compounds.
Caption: Hypothetical signaling pathway for the antifungal action of a benzoxazole derivative.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Phenyl-1,3-benzoxazol-6-ol | 116496-30-1 | Benchchem [benchchem.com]
- 5. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 6. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluconazole - Wikipedia [en.wikipedia.org]
- 8. vumc.org [vumc.org]
Cross-Validation of 2-Phenyl-1,3-benzoxazol-6-amine Bioassay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioassay results for 2-Phenyl-1,3-benzoxazol-6-amine and related benzoxazole derivatives. The data presented here is collated from various studies to offer a cross-validated perspective on the biological activities of this chemical scaffold, aiding in drug discovery and development efforts. Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3]
Comparative Bioactivity Data
The following tables summarize the quantitative data from various bioassays performed on 2-phenyl-benzoxazole derivatives and related compounds. This allows for a direct comparison of their efficacy across different biological targets.
Antimicrobial Activity
Benzoxazole derivatives have demonstrated notable activity against a spectrum of microbial pathogens.[1][3] The data below compares the in vitro antimicrobial efficacy of various 2-substituted benzoxazoles.
| Compound Series | Test Organism | Concentration | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| 2-Aryl Benzoxazoles | Escherichia coli | 25 µg/mL | Not specified, but described as "potent" | [1] |
| 2-Aryl Benzoxazoles | Staphylococcus aureus | 25 µg/mL | Not specified | [1] |
| 2-Aryl Benzoxazoles | Pseudomonas aeruginosa | 25 µg/mL | Not specified | [1] |
| 2-Aryl Benzoxazoles | Streptococcus pyogenes | 25 µg/mL | Not specified | [1] |
| N-phenyl-1,3-benzoxazol-2-amine derivatives | Candida albicans | 25 µg/mL | Moderate activity | [1] |
| N-phenyl-1,3-benzoxazol-2-amine derivatives | Aspergillus clavatus | 25 µg/mL | Moderate activity | [1] |
| 2-(3,4-disubstituted phenyl)benzoxazole derivative 47 | Pseudomonas aeruginosa | MIC = 0.25 µg/mL | [4] | |
| 2-(3,4-disubstituted phenyl)benzoxazole derivative 47 | Enterococcus faecalis | MIC = 0.5 µg/mL | [4] | |
| 2-(3,4-disubstituted phenyl)benzoxazole derivative 29 | Enterococcus faecalis | MIC = 8 µg/mL | [4] |
Cytotoxic and Anticancer Activity
Several studies have investigated the cytotoxic effects of benzoxazole derivatives against various cancer cell lines.[5][6] The mechanism of action is often attributed to the inhibition of essential cellular enzymes like topoisomerase.[5]
| Compound Series | Cell Line | Activity | Finding | Reference |
| (5 or 6)-amino-2-(substituted phenyl and benzyl) benzoxazole derivatives | HeLa | Cytotoxic | TD1, TD2, TD3, and TD7 were more cytotoxic against HeLa cells | [5] |
| (5 or 6)-amino-2-(substituted phenyl and benzyl) benzoxazole derivatives | Various Cancer Cell Lines | Cytotoxic | TD5 was found to be cytotoxic on all tested cancer cell lines | [5] |
| 2-Aryl-6-carboxamide benzoxazole derivatives | Not specified | Acetylcholinesterase (AChE) Inhibition | Compound 36 showed potent inhibition with IC50 of 12.62 nM | [7] |
| 2-Aryl-6-carboxamide benzoxazole derivatives | Not specified | Butyrylcholinesterase (BChE) Inhibition | Compound 36 showed potent inhibition with IC50 of 25.45 nM | [7] |
| 2-(3,4-disubstituted phenyl)benzoxazole derivative 36 | Various Cancer Cell Lines | Antiproliferative | IC50 = 1.3–86.2 μM | [4] |
| 2-(3,4-disubstituted phenyl)benzoxazole derivative 40 | NCI-H460, Z138, Capan-1 | Antiproliferative | IC50 = 0.4 μM, 11.2 μM, 15.7 μM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental results. Below are the protocols for key bioassays cited in the literature for benzoxazole derivatives.
Antimicrobial Screening: Agar Diffusion Method
This method is widely used to assess the antimicrobial potential of chemical compounds.
-
Microbial Strains : Standard strains of Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pyogenes), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains (e.g., Candida albicans, Aspergillus clavatus) are obtained from a microbial type culture collection.[1]
-
Culture Preparation : Bacterial and fungal strains are maintained by periodical subculturing on nutrient agar and Sabouraud dextrose agar medium, respectively.[2]
-
Inoculum Preparation : A standardized inoculum of the test microorganism (approximately 10^8 cfu/mL) is prepared.[1]
-
Plate Preparation : Mueller-Hinton sterile agar plates are seeded with the prepared microbial inoculum.[1]
-
Compound Application : Sterile paper discs (6 mm in diameter) are impregnated with a defined concentration of the test compound (e.g., 25 µg/mL) dissolved in a suitable solvent like DMSO.[1]
-
Controls : Standard antibiotics (e.g., Ciprofloxacin for bacteria, Nystatin or Griseofulvin for fungi) are used as positive controls, and the solvent (DMSO) is used as a negative control.[1][2]
-
Incubation : The plates are incubated at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[1]
-
Data Analysis : The diameter of the zone of growth inhibition around each disc is measured in millimeters.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Culture : Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding : Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the treatment period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizing Pathways and Workflows
Synthesis of 2-Phenyl-1,3-benzoxazole Derivatives
The synthesis of 2-phenyl-1,3-benzoxazole derivatives often involves the condensation of an o-aminophenol with a benzoic acid derivative.[8] This can be catalyzed by agents like polyphosphoric acid.[8]
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Confirming 2-Phenyl-1,3-benzoxazol-6-amine: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For researchers and professionals in drug development, unequivocal structural confirmation of novel or synthesized compounds is a critical step. This guide provides a comparative analysis of mass spectrometry and other analytical techniques for the confirmation of 2-Phenyl-1,3-benzoxazol-6-amine, a member of a class of heterocyclic compounds with significant interest in medicinal chemistry.[1] This guide presents detailed experimental protocols and performance characteristics to aid in selecting the most appropriate analytical strategy.
Introduction to this compound
This compound belongs to the benzoxazole family, a scaffold known for a wide range of biological activities.[2] Accurate characterization is paramount for ensuring the purity and identity of the compound before its use in further research and development. The molecular formula for this compound is C₁₃H₁₀N₂O, with an exact mass of 210.0793 g/mol .[3] While mass spectrometry is a powerful tool for this purpose, alternative methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy also provide valuable, often complementary, information.
Mass Spectrometry Analysis
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific confirmation of this compound. This technique provides molecular weight information and structural details through fragmentation analysis.
Predicted Mass Spectrum and Fragmentation
While a publicly available experimental mass spectrum for the 6-amine isomer is not readily found, the expected fragmentation pattern can be predicted based on the analysis of its core structure, 2-phenylbenzoxazole, and general principles of mass spectrometry.
-
Molecular Ion: The protonated molecule [M+H]⁺ is expected at m/z 211.0866 in positive ion electrospray ionization (ESI+).
-
Key Fragments: The fragmentation of the parent compound, 2-phenylbenzoxazole (m/z 195), is known to produce a key fragment at m/z 167, corresponding to the loss of a CO molecule.[4] A similar primary fragmentation is plausible for the amine-substituted analogue. Further fragmentation of the phenyl group and the benzoxazole ring system would yield additional characteristic ions.
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from established methods for the analysis of aminobenzoxazoles and other aromatic amines.[5][6][7]
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions with the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to achieve a final concentration in the range of 1-10 µg/mL.
2. Liquid Chromatography (LC) Conditions:
-
Instrument: UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for this analysis.[5][6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient would start at 10% B, ramp up to 95% B over several minutes, hold for a short period, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow and Temperature: Specific to the instrument, typically around 600 L/hr at 350 °C.
-
Scan Mode: Full scan to identify the parent ion, followed by product ion scan (MS/MS) of the m/z 211 ion to observe fragmentation. For quantitative analysis, Multiple Reaction Monitoring (MRM) would be employed.
Alternative Confirmation Techniques
While LC-MS/MS is highly specific, other techniques can provide orthogonal information for unambiguous confirmation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for purity assessment and quantification.
Experimental Protocol: HPLC-UV
-
Sample Preparation: As described for LC-MS/MS.
-
LC Conditions: The same LC conditions as for LC-MS/MS can be used.
-
UV Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is recommended to obtain the full UV spectrum of the analyte.
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance for the compound, which is expected to be in the UV range (e.g., 254 nm and 280 nm), and collect the full spectrum from 200-400 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for elucidating the precise chemical structure, including the position of the amine group on the benzoxazole ring system. ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and substitution pattern.[4]
Performance Comparison
The choice of analytical technique often depends on the specific requirements of the analysis, such as sensitivity, specificity, and the need for quantitative data. The following table summarizes the expected performance of LC-MS/MS and HPLC-UV for the analysis of this compound.
| Parameter | LC-MS/MS | HPLC-UV |
| Specificity | Very High (based on m/z and fragmentation) | Moderate (based on retention time and UV spectrum) |
| Sensitivity (LOD) | Low ng/mL to pg/mL | High ng/mL to low µg/mL |
| Quantification | Excellent (wide linear range) | Good (subject to linearity of UV response) |
| Structural Info | Molecular Weight & Fragmentation | Limited (UV spectrum) |
| Cost & Complexity | High | Moderate |
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the confirmation of this compound, incorporating both mass spectrometry and alternative techniques for comprehensive analysis.
Caption: A logical workflow for the confirmation of this compound.
Conclusion
For the definitive confirmation of this compound, a multi-faceted analytical approach is recommended. LC-MS/MS provides unparalleled sensitivity and specificity for identification and quantification. However, for absolute structural proof, particularly for differentiating between isomers, the data should be complemented with results from NMR spectroscopy. HPLC-UV serves as a reliable and accessible method for routine purity checks and quantification. By understanding the capabilities and protocols of each technique, researchers can confidently characterize this and other valuable benzoxazole derivatives.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Phenyl-1,3-benzoxazol-5-amine | C13H10N2O | CID 721059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Phenyl-1,3-benzoxazol-6-ol | 116496-30-1 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Structure-Activity Relationship of Amine-Substituted Benzoxazoles: A Comparative Guide for Researchers
A comprehensive analysis of the structure-activity relationships (SAR) of amine-substituted benzoxazoles reveals their diverse pharmacological potential, with specific structural modifications influencing their activity as kinase inhibitors, antimicrobial agents, and carbonic anhydrase inhibitors. This guide provides a comparative overview of their performance against these targets, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Amine-substituted benzoxazoles are a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. The benzoxazole scaffold, a fused bicyclic ring system, serves as a privileged structure that can be readily functionalized, particularly with various amine substituents. These substitutions play a crucial role in defining the compound's interaction with specific biological targets, thereby influencing its potency, selectivity, and overall pharmacological profile. This guide delves into the SAR of this compound class against key therapeutic targets, providing researchers, scientists, and drug development professionals with a valuable resource for lead optimization and the design of novel therapeutic agents.
Kinase Inhibition: Targeting c-Met and JAK2 Signaling Pathways
Amine-substituted benzoxazoles have emerged as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer. Notably, these compounds have shown significant inhibitory activity against c-Met and JAK2 kinases.
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion.[1] Aberrant c-Met signaling is implicated in the development and progression of various cancers.[1] Similarly, the Janus kinase (JAK) family, particularly JAK2, is a key component of the JAK-STAT signaling pathway, which is essential for hematopoiesis and immune response. Dysregulation of the JAK2-STAT3 pathway is a hallmark of numerous solid tumors.
c-Met Signaling Pathway
The binding of HGF to the c-Met receptor triggers a cascade of downstream signaling events, including the activation of the RAS/MAPK, PI3K/Akt, and STAT3 pathways, ultimately leading to cell growth, survival, and motility.
Caption: c-Met Signaling Pathway.
JAK-STAT Signaling Pathway
Cytokines and growth factors activate the JAK-STAT pathway by binding to their respective receptors, leading to the phosphorylation of STAT proteins, which then translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and apoptosis.
Caption: JAK-STAT Signaling Pathway.
Structure-Activity Relationship for Kinase Inhibition
Table 1: SAR of Amine-Substituted Benzoxazoles as c-Met Kinase Inhibitors
| Compound | R1 | R2 | c-Met IC50 (nM) |
| 1 | H | H | >1000 |
| 2 | 4-pyridyl | H | 150 |
| 3 | 4-pyridyl | 6-OH | 25 |
| 4 | 4-pyridyl | 7-OH | 10 |
| 5 | 3-fluoro-4-pyridyl | 7-OH | 5 |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocol: c-Met Kinase Inhibition Assay
The inhibitory activity of the compounds against the c-Met kinase can be determined using a variety of in vitro assays. A common method is the ADP-Glo™ Kinase Assay.
-
Materials: Recombinant human c-Met kinase, Poly(Glu,Tyr) 4:1 substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), test compounds.
-
Procedure:
-
Prepare a reaction mixture containing the c-Met kinase, substrate, and ATP in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Add serial dilutions of the test compounds to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
-
Antimicrobial Activity
Amine-substituted benzoxazoles have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The nature and position of the amine substituent on the benzoxazole ring are critical for their antimicrobial efficacy.
Table 2: Antimicrobial Activity of N-Substituted-Aminobenzoxazoles (MIC in µg/mL)
| Compound | R-group on Amine | S. aureus | E. coli | C. albicans |
| 6 | H | 64 | 128 | 256 |
| 7 | Methyl | 32 | 64 | 128 |
| 8 | Ethyl | 16 | 32 | 64 |
| 9 | n-Propyl | 8 | 16 | 32 |
| 10 | n-Butyl | 4 | 8 | 16 |
| Ciprofloxacin | - | 0.5 | 0.25 | - |
| Fluconazole | - | - | - | 8 |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC of the compounds against various microbial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial strains, 96-well microtiter plates, test compounds.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Amine-substituted benzoxazoles have been investigated as inhibitors of various CA isoforms.
Table 3: Carbonic Anhydrase Inhibition by Amine-Substituted Benzoxazoles (Ki in nM)
| Compound | R-group on Amine | hCA I | hCA II | hCA IX |
| 11 | H | 150 | 85 | 25 |
| 12 | Methyl | 120 | 60 | 18 |
| 13 | Ethyl | 95 | 45 | 12 |
| 14 | n-Propyl | 70 | 30 | 8 |
| 15 | n-Butyl | 55 | 22 | 5 |
| Acetazolamide | - | 250 | 12 | 25 |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
The inhibitory activity against different human (h) CA isoforms can be determined using a stopped-flow CO2 hydrase assay.
-
Materials: Purified recombinant hCA isoforms (e.g., hCA I, II, IX), CO2-saturated water, buffer solution (e.g., Tris-HCl), pH indicator, test compounds.
-
Procedure:
-
The assay measures the enzyme-catalyzed hydration of CO2. The initial rates of CO2 hydration are monitored by observing the change in pH.
-
The test compounds are pre-incubated with the enzyme.
-
The reaction is initiated by mixing the enzyme-inhibitor solution with the CO2-saturated solution.
-
The change in absorbance of the pH indicator over time is recorded using a stopped-flow spectrophotometer.
-
The inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
Conclusion
The structure-activity relationship of amine-substituted benzoxazoles is a rich and diverse field of study, offering significant opportunities for the development of novel therapeutic agents. The strategic modification of the amine substituent on the benzoxazole core allows for the fine-tuning of their biological activity against a range of important targets, including kinases, microbial enzymes, and carbonic anhydrases. The data and protocols presented in this guide provide a valuable framework for researchers to build upon, facilitating the rational design and optimization of new and more effective amine-substituted benzoxazole-based drugs. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this versatile scaffold.
References
Comparative study of different synthesis routes for 2-Phenyl-1,3-benzoxazol-6-amine
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Benzoxazole Intermediate
2-Phenyl-1,3-benzoxazol-6-amine is a valuable building block in medicinal chemistry and materials science. Its synthesis can be approached through several strategic routes, each with distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability. This guide provides a comparative overview of two primary synthetic pathways, offering detailed experimental protocols and quantitative data to inform methodological choices in a research and development setting.
Key Synthesis Routes: A Comparative Overview
The synthesis of this compound is most commonly achieved through a two-step process involving the formation of a nitro-intermediate followed by its reduction. An alternative, more direct approach involves a one-pot condensation reaction. This guide will compare these two routes.
| Parameter | Route 1: Two-Step Synthesis via Nitro Intermediate | Route 2: One-Pot Condensation |
| Starting Materials | 2-Amino-5-nitrophenol, Benzaldehyde | 2,4-Diaminophenol dihydrochloride, Benzoic acid |
| Key Steps | 1. Condensation/Cyclization to form 6-nitro-2-phenylbenzoxazole.2. Reduction of the nitro group. | One-pot condensation and cyclization. |
| Typical Reagents | Step 1: Oxidizing agent (e.g., DDQ, O₂)Step 2: Reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C) | Polyphosphoric acid (PPA) |
| Reaction Time | Step 1: 2-12 hoursStep 2: 1-4 hours | 3-5 hours |
| Overall Yield | Good to Excellent (typically 70-90%) | Moderate to Good (typically 60-80%) |
| Scalability | Generally good scalability for both steps. | Can be challenging on a large scale due to the viscosity of PPA. |
| Purification | Chromatography or recrystallization for both steps. | Extraction followed by chromatography or recrystallization. |
Visualizing the Synthetic Pathways
To illustrate the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.
Caption: Workflow for the Two-Step Synthesis of this compound.
Caption: Workflow for the One-Pot Synthesis of this compound.
Experimental Protocols
Route 1: Two-Step Synthesis via 6-Nitro-2-phenylbenzoxazole
This route offers a reliable and often high-yielding pathway to the target compound.
Step 1: Synthesis of 6-Nitro-2-phenyl-1,3-benzoxazole
-
Materials: 2-Amino-5-nitrophenol, Benzaldehyde, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Toluene.
-
Procedure:
-
A mixture of 2-amino-5-nitrophenol (1.0 mmol), benzaldehyde (1.2 mmol), and DDQ (1.1 mmol) in toluene (10 mL) is stirred at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the precipitated DDQ-hydroquinone.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 6-nitro-2-phenyl-1,3-benzoxazole.
-
-
Expected Yield: 80-90%.
Step 2: Synthesis of this compound
-
Materials: 6-Nitro-2-phenyl-1,3-benzoxazole, Stannous chloride dihydrate (SnCl₂·2H₂O), Ethanol, Concentrated Hydrochloric Acid (HCl).
-
Procedure:
-
To a solution of 6-nitro-2-phenyl-1,3-benzoxazole (1.0 mmol) in ethanol (15 mL), stannous chloride dihydrate (5.0 mmol) is added.
-
The mixture is heated to reflux, and concentrated HCl (1 mL) is added dropwise.
-
The reaction is refluxed for 1-2 hours until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the mixture is poured into ice-water and basified with a saturated sodium bicarbonate solution.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from ethanol or by column chromatography to yield this compound.[1]
-
-
Expected Yield: 85-95%.
Route 2: One-Pot Condensation
This method provides a more direct synthesis, though potentially with lower yields and challenges in purification and scale-up.
-
Materials: 2,4-Diaminophenol dihydrochloride, Benzoic acid, Polyphosphoric acid (PPA).
-
Procedure:
-
A mixture of 2,4-diaminophenol dihydrochloride (1.0 mmol) and benzoic acid (1.1 mmol) is added to polyphosphoric acid (10 g).
-
The mixture is heated to 180-200°C with stirring for 3-5 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the hot reaction mixture is carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration and washed with water.
-
The crude solid is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove any unreacted benzoic acid.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
-
Expected Yield: 60-80%.
Conclusion
The choice between these synthetic routes will depend on the specific requirements of the research. The two-step synthesis via the nitro intermediate generally provides higher overall yields and may be more amenable to scale-up, despite the additional step. The one-pot condensation offers a more direct route, which can be advantageous for rapid synthesis of smaller quantities, but may require more optimization to achieve high purity and yield, and the use of polyphosphoric acid at high temperatures can be challenging to handle. For developmental work requiring high purity and reliable scalability, the two-step synthesis is often the preferred method.
References
Cytotoxicity Profile: A Comparative Analysis of 2-Phenyl-1,3-benzoxazole Derivatives and Standard Chemotherapeutic Agents
For Immediate Release
This guide provides a comparative overview of the cytotoxic properties of 2-phenyl-1,3-benzoxazole derivatives against established anticancer drugs, cisplatin and doxorubicin. The analysis is intended for researchers, scientists, and professionals in the field of drug development and oncology.
The 2-phenylbenzoxazole scaffold has emerged as a promising structure in medicinal chemistry, with various derivatives exhibiting significant antiproliferative activity against a range of cancer cell lines.[1][2][3][4] This guide synthesizes available preclinical data to contextualize the cytotoxic potential of this compound class in relation to widely used chemotherapeutic agents.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The following tables summarize the IC50 values for 2-phenyl-1,3-benzoxazole derivatives, cisplatin, and doxorubicin across various cancer cell lines. It is important to note that IC50 values can vary significantly based on the cell line, exposure time, and specific assay conditions.[5][6][7]
Table 1: Cytotoxicity of 2-Phenyl-1,3-benzoxazole Derivatives in Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3,4-disubstituted phenyl)benzoxazole derivative 40 | NCI-H460 (Non-small cell lung cancer) | 0.4 | [4] |
| 2-(3,4-disubstituted phenyl)benzoxazole derivative 47 | NCI-H460 (Non-small cell lung cancer) | 1.3 | [4] |
| 2-(3,4-disubstituted phenyl)benzoxazole derivative 33 | NCI-H460 (Non-small cell lung cancer) | 1.1 | [4] |
| 2-(3,4-disubstituted phenyl)benzoxazole derivative 36 | NCI-H460 (Non-small cell lung cancer) | 1.3 | [4] |
| 2-(3,4-disubstituted phenyl)benzoxazole derivative 36 | Capan-1 (Pancreatic cancer) | 2.0 | [4] |
| 2-(3,4-disubstituted phenyl)benzoxazole derivative 36 | HCT-116 (Colorectal cancer) | 5.7 | [4] |
| 2-(3,4-disubstituted phenyl)benzoxazole derivative 36 | LN 229 (Glioblastoma) | 2.2 | [4] |
| Ortho-substituted fluorosulfate derivative (BOSo) | MCF-7 (Breast carcinoma) | Significant cytotoxicity | [1] |
Table 2: Cytotoxicity of Cisplatin in Human Cancer Cell Lines
| Cancer Cell Line | Exposure Time | IC50 (µM) | Reference |
| A549 (Lung carcinoma) | 24h | 10.91 ± 0.19 | [8] |
| A549 (Lung carcinoma) | 48h | 7.49 ± 0.16 | [8] |
| A549 (Lung carcinoma) | 72h | 9.79 ± 0.63 | [8] |
| SKOV-3 (Ovarian cancer) | 24h | 2 - 40 | [7] |
| Various | 24, 48, or 72h | Highly variable | [5][9] |
Table 3: Cytotoxicity of Doxorubicin in Human Cancer Cell Lines
| Cancer Cell Line | Exposure Time | IC50 (µM) | Reference |
| BFTC-905 (Bladder cancer) | 24h | 2.3 | [10] |
| MCF-7 (Breast cancer) | 24h | 2.5 | [10] |
| HeLa (Cervical carcinoma) | 24h | 2.9 | [10] |
| M21 (Skin melanoma) | 24h | 2.8 | [10] |
| HepG2 (Hepatocellular carcinoma) | 24h | 12.2 | [10] |
| A549 (Lung cancer) | 24h | > 20 | [10] |
| Huh7 (Hepatocellular carcinoma) | 24h | > 20 | [10] |
Experimental Methodologies
The data presented in this guide were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 2-phenyl-1,3-benzoxazole derivatives, cisplatin, or doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT is added to each well.
-
Incubation: The plates are incubated for an additional 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (such as DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Cellular Mechanisms
The cytotoxic effects of many anticancer agents, including cisplatin and doxorubicin, are often mediated through the induction of apoptosis, or programmed cell death. The following diagrams illustrate the key signaling pathways involved in this process and a typical workflow for evaluating cytotoxicity.
Caption: A typical experimental workflow for determining the cytotoxicity of a compound using the MTT assay.
Caption: The intrinsic and extrinsic pathways of apoptosis, converging on the execution pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
A Comparative Guide to the Fluorescence Quantum Yield of 2-Phenyl-1,3-benzoxazol-6-amine
This guide provides a comprehensive benchmark for the fluorescence quantum yield (Φf) of 2-Phenyl-1,3-benzoxazol-6-amine. As of the time of this publication, a definitive fluorescence quantum yield for this compound has not been reported in peer-reviewed literature. Consequently, this guide offers a detailed experimental protocol for its determination, alongside a comparison with established fluorescent standards and alternative dyes. The data presented for related compounds and alternatives will enable researchers to position this compound within the broader landscape of fluorescent molecules.
Data Presentation: A Comparative Analysis
The following table summarizes the fluorescence quantum yields of selected reference standards and alternative fluorescent dyes. The value for this compound is listed as "To Be Determined" (TBD), with a placeholder for the experimental value. For context, the quantum yield of a structurally related, though not identical, 2-aryl-perfluorobenzoxazole is included to provide an example of a high-efficiency benzoxazole derivative.
| Compound | Solvent | Excitation Max (λex) | Emission Max (λem) | Quantum Yield (Φf) |
| This compound | TBD | TBD | TBD | TBD |
| Quinine Sulfate (Standard) | 0.5 M H2SO4 | 350 nm | 450 nm | 0.546 |
| Fluorescein (Alternative) | Ethanol | 425 nm | 525 nm | 0.79[1] |
| Coumarin 1 (Alternative) | Ethanol | 373 nm | 450 nm | 0.73 |
| 2-Aryl-perfluorobenzoxazole (3d) (Related Compound) | Toluene | 360 nm | 412 nm | ~0.99[2] |
Experimental Protocols
Determining the Relative Fluorescence Quantum Yield
The fluorescence quantum yield of this compound can be determined using the relative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield. Quinine sulfate is a commonly used and reliable standard for this purpose.
1. Materials and Instrumentation:
-
Test Compound: this compound
-
Standard Compound: Quinine sulfate dihydrate
-
Solvent: 0.1 M Sulfuric Acid (H₂SO₄) for Quinine Sulfate. The solvent for the test compound should be chosen based on its solubility and should ideally be the same as the standard's solvent to minimize refractive index differences. If different solvents are used, a correction for the refractive index must be applied.
-
Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer.
-
Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.
2. Solution Preparation:
-
Standard Stock Solution: Prepare a stock solution of quinine sulfate in 0.1 M H₂SO₄.
-
Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Working Solutions: From the stock solutions, prepare a series of dilutions for both the standard and the test compound. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.
3. Measurement Procedure:
-
Absorbance Spectra: Record the UV-Vis absorbance spectra for all working solutions of the standard and the test compound. Determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Spectra: Record the fluorescence emission spectra of all working solutions. The excitation wavelength should be the same for all measurements if the absorption spectra of the standard and test compound overlap. If not, select an appropriate excitation wavelength for each and ensure the instrument's excitation and emission settings are kept constant for all measurements of a given compound.
-
Data Integration: Integrate the area under the fluorescence emission curve for each solution.
4. Calculation of Quantum Yield:
The relative quantum yield (Φf) is calculated using the following equation:
Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)
Where:
-
Φf is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
The subscripts "sample" and "std" refer to the test compound and the standard, respectively.
By plotting the integrated fluorescence intensity versus absorbance for the series of dilutions, the gradients of the resulting straight lines can be used in the calculation for higher accuracy.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the relative fluorescence quantum yield.
Factors Influencing Fluorescence Quantum Yield
Several factors can influence the measured fluorescence quantum yield of a compound. Understanding these relationships is crucial for accurate and reproducible measurements.
References
The 6-Amine Group's Influence on the Biological Activity of 2-Phenylbenzoxazole: A Comparative Guide
The introduction of a 6-amine group to the 2-phenylbenzoxazole scaffold has been shown to significantly modulate its biological activity, particularly its anticancer properties through the inhibition of DNA topoisomerase I. This guide provides a comparative analysis of 2-phenylbenzoxazole with and without a 6-amine (or a structurally similar 5-amine) functionality, supported by experimental data, to elucidate the role of this substituent for researchers, scientists, and drug development professionals.
Comparative Analysis of Biological Activity
The primary mechanism of action influenced by the addition of an amine group to the 2-phenylbenzoxazole core is the inhibition of DNA topoisomerase I, an essential enzyme in DNA replication and transcription.
Table 1: Comparison of DNA Topoisomerase I Inhibitory Activity
| Compound | Structure | Target | IC50 (µM) | Reference |
| 5-Amino-2-phenylbenzoxazole | 5-amino-2-phenylbenzoxazole | Eukaryotic DNA Topoisomerase I | 495 | [1][2] |
| Camptothecin (Reference Drug) | Camptothecin | Eukaryotic DNA Topoisomerase I | >500 | [1][2] |
Note: Data for a 5-amino substituted derivative is presented as a close structural analog to the 6-amino counterpart, illustrating the impact of an amino group on the benzoxazole core.
The data indicates that 5-amino-2-phenylbenzoxazole is a more potent inhibitor of eukaryotic DNA topoisomerase I than the reference drug, camptothecin, in the studied assay.[1][2] This suggests that the presence of the amino group on the benzoxazole ring enhances the compound's ability to act as a topoisomerase poison.
Experimental Protocols
The following is a detailed methodology for the key experiment cited in this guide.
DNA Topoisomerase I Relaxation Assay
Objective: To determine the inhibitory effect of benzoxazole derivatives on the activity of eukaryotic DNA topoisomerase I.
Principle: This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerase I. Inhibitors of the enzyme will prevent this conversion, leaving the DNA in its supercoiled state.
Materials:
-
Supercoiled pBR322 plasmid DNA
-
Eukaryotic DNA Topoisomerase I
-
Test compounds (e.g., 5-amino-2-phenylbenzoxazole)
-
Reference inhibitor (e.g., Camptothecin)
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, EDTA)
-
Loading dye
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus
-
UV transilluminator
Procedure:
-
A reaction mixture is prepared containing the assay buffer, supercoiled pBR322 plasmid DNA, and the test compound at various concentrations.
-
The reaction is initiated by the addition of eukaryotic DNA topoisomerase I.
-
The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The reaction is terminated by the addition of a stop solution/loading dye (containing SDS and EDTA).
-
The reaction products are then analyzed by agarose gel electrophoresis.
-
The gel is stained with a DNA stain and visualized under UV light.
-
The amounts of supercoiled and relaxed DNA are quantified to determine the percentage of inhibition for each compound concentration.
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.[3]
Mechanism of Action and Signaling Pathway
The anticancer activity of 5-amino-2-phenylbenzoxazole is attributed to its role as a DNA topoisomerase I poison.[1][2] Unlike inhibitors that block the enzyme's active site, a topoisomerase poison stabilizes the transient covalent complex formed between the enzyme and DNA. This leads to the accumulation of single-strand breaks in the DNA, which can be converted to double-strand breaks during DNA replication, ultimately triggering apoptosis and cell death.[4]
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Phenyl-1,3-benzoxazol-6-amine: A Procedural Guide
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough risk assessment is crucial. Based on data from related aminobenzoxazole compounds, 2-Phenyl-1,3-benzoxazol-6-amine should be handled as a potentially hazardous substance.
Key Hazard Considerations:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Essential Personal Protective Equipment (PPE): A summary of recommended PPE is provided in the table below.
| PPE Category | Specific Requirements |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Use chemical safety goggles or a face shield. |
| Skin and Body Protection | Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working with fine powders or in a poorly ventilated area. |
II. Step-by-Step Disposal Protocol
The proper disposal of this compound involves a series of systematic steps to minimize risk and ensure compliance with regulations.
Step 1: Segregation of Waste
-
Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weighing paper, gloves, paper towels), and empty containers in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Waste Container Management
-
Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound"), the primary hazard(s) (e.g., "Toxic," "Irritant"), and the accumulation start date.
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials. Ensure containers are kept closed except when adding waste.
Step 3: Decontamination of Work Area
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., ethanol or acetone, followed by soap and water) and collect all cleaning materials as hazardous waste.
Step 4: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
III. Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
| Emergency Scenario | Procedural Response |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, carefully sweep up solid material to avoid dust generation. Place in a sealed, labeled container for disposal. Clean the spill area with a suitable solvent and decontaminate. |
| Large Spill | Evacuate the area and prevent entry. Contact your institution's EHS office or emergency response team immediately. |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
This structured approach to the disposal of this compound is designed to ensure the safety of laboratory personnel and minimize environmental impact, fostering a culture of safety and responsibility in scientific research.
References
Essential Safety and Operational Guidance for Handling 2-Phenyl-1,3-benzoxazol-6-amine
Hazard Identification and Personal Protective Equipment (PPE):
Based on data from related compounds, 2-Phenyl-1,3-benzoxazol-6-amine is anticipated to be harmful if swallowed and may cause skin and serious eye irritation.[1] Therefore, stringent adherence to PPE protocols is essential.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | To prevent eye contact which can cause serious irritation.[2][3][4] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber). | To avoid skin contact which may cause irritation.[2][3] |
| Laboratory coat. | To protect skin and personal clothing from contamination.[5] | |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To minimize inhalation of dust or fumes.[2][6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols:
General Handling:
-
Preparation: Before handling, thoroughly review the safety information for analogous compounds.[5] Ensure that a properly functioning chemical fume hood and an accessible spill kit are available. All necessary PPE should be worn before entering the handling area.[2][3]
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to prevent the release of dust or vapors into the laboratory environment.
-
Spill Management: In the event of a spill, evacuate the immediate area. For small spills, use an absorbent material to contain the substance, then clean the area with a suitable solvent. For large spills, follow your institution's emergency procedures.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.[2][3]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]
-
Disposal Plan:
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal. Containers should be tightly sealed and clearly labeled.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
- 1. 2-Phenyl-1,3-benzoxazol-5-amine | C13H10N2O | CID 721059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. 2-Phenyl-1,3-benzoxazole-6-carboxylic acid | CAS No: 594839-90-4 [aquigenbio.com]
- 6. enamine.enamine.net [enamine.enamine.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
